molecular formula C13H17ClN2O B377448 N-(4-chlorophenyl)azepane-1-carboxamide

N-(4-chlorophenyl)azepane-1-carboxamide

Cat. No.: B377448
M. Wt: 252.74g/mol
InChI Key: GLTDXROFKRVLQR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74g/mol

IUPAC Name

N-(4-chlorophenyl)azepane-1-carboxamide

InChI

InChI=1S/C13H17ClN2O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17)

InChI Key

GLTDXROFKRVLQR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Structural and Pharmacological Deconstruction of N-(4-chlorophenyl)azepane-1-carboxamide: A Whitepaper for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-chlorophenyl)azepane-1-carboxamide (IUPAC: azepane-1-carboxylic acid (4-chloro-phenyl)-amide) is a highly versatile 1,1-dialkyl-3-arylurea derivative. Recognized under CAS Registry Number 327066-46-6[1], this compound serves as a privileged scaffold in modern drug discovery. By combining the rigid, hydrogen-bonding capacity of a urea linker with the lipophilic adaptability of a 7-membered azepane ring[2], it provides a precise geometric vector for engaging complex protein binding pockets. This technical guide dissects its physicochemical properties, synthetic methodologies, and structure-activity relationship (SAR) applications for researchers and drug development professionals.

Chemical Structure & Physicochemical Profiling

The architecture of N-(4-chlorophenyl)azepane-1-carboxamide consists of three distinct functional domains, each contributing to its pharmacokinetic and pharmacodynamic profile:

  • The 4-Chlorophenyl Ring : Acts as a lipophilic anchor. The para-chloro substituent exerts an electron-withdrawing inductive effect (-I), which subtly increases the acidity of the adjacent urea nitrogen, thereby enhancing its hydrogen-bond donor strength.

  • The Urea Linker : A planar, resonance-stabilized moiety that acts as a bidentate interaction hub (one H-bond donor via NH, one H-bond acceptor via C=O).

  • The Azepane Ring : A seven-membered saturated nitrogen heterocycle[2]. Unlike the rigid chair conformation of a 6-membered piperidine, azepane primarily adopts a twist-chair conformation. This flexibility allows it to mold into irregularly shaped hydrophobic pockets, reducing steric clashes in target receptors.

Quantitative Physicochemical Data

Table 1: Structural and computed properties of the azepane-1-carboxamide scaffold.

PropertyValueSource / Method
Chemical Name N-(4-chlorophenyl)azepane-1-carboxamideIUPAC Nomenclature
CAS Registry Number 327066-46-6Sigma-Aldrich[1]
Molecular Formula C₁₃H₁₇ClN₂OSigma-Aldrich[1]
Molecular Weight 252.74 g/mol Computed[1]
Hydrogen Bond Donors 1 (Amide NH)Structural Analysis
Hydrogen Bond Acceptors 1 (Carbonyl O)Structural Analysis
Topological Polar Surface Area ~32.3 ŲQSAR Estimation
Rotatable Bonds 2Structural Analysis

Pharmacological Relevance & SAR Insights

Urea derivatives containing azepane rings are frequently deployed in the design of targeted therapeutics. Recent advancements have highlighted this scaffold in the development of highly selective kinase inhibitors[3].

  • Targeting Kinases (e.g., JAK1) : The azepane-1-carboxamide moiety provides critical steric bulk that can intentionally restrict systemic permeability. This is a proven strategy used to develop gut-restricted drugs for Inflammatory Bowel Disease (IBD), where the azepane ring limits off-target systemic exposure while maintaining high local efficacy in the gastrointestinal tract[3].

  • Halogen Bonding : The 4-chloro substituent is not merely a lipophilic space-filler; it is capable of forming highly directional halogen bonds (Cl···O=C) with the protein backbone. This interaction significantly boosts binding affinity compared to unhalogenated analogs.

Experimental Workflows: Synthesis & Validation

To ensure high-fidelity synthesis of N-(4-chlorophenyl)azepane-1-carboxamide, the following protocol leverages the highly exothermic nucleophilic addition of an amine to an isocyanate.

Protocol: Anhydrous Synthesis of N-(4-chlorophenyl)azepane-1-carboxamide

Causality Behind Experimental Choices : Isocyanates are highly sensitive to moisture. They react with water to form unstable carbamic acids that rapidly decarboxylate into primary amines. These amines then react with unconsumed isocyanate to form symmetric urea byproducts (e.g., 1,3-bis(4-chlorophenyl)urea). Strict anhydrous conditions and temperature control are mandatory to ensure a >90% yield of the asymmetric target.

Step-by-Step Methodology :

  • Preparation : Flame-dry a 50 mL round-bottom flask under vacuum and backfill with inert Argon gas to establish a moisture-free environment.

  • Electrophile Solvation : Dissolve 1.0 equivalent (10 mmol) of 4-chlorophenyl isocyanate in 20 mL of anhydrous dichloromethane (DCM).

  • Thermal Regulation : Submerge the reaction flask in an ice-water bath (0 °C). Causality: The reaction between the aliphatic azepane and the aryl isocyanate is highly exothermic; cooling prevents thermal degradation and side-reactions.

  • Nucleophilic Addition : Add 1.05 equivalents (10.5 mmol) of azepane (hexamethyleneimine) dropwise via a syringe pump over 15 minutes to prevent local concentration spikes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 2 hours.

  • Self-Validating System (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the high-Rf isocyanate spot and the appearance of a lower-Rf UV-active spot validates reaction completion.

  • Workup : Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude residue from hot ethanol/water to yield pure N-(4-chlorophenyl)azepane-1-carboxamide as a white crystalline solid. Confirm final structure via LC-MS and ¹H-NMR.

Visualizations

SynthesisProtocol Iso 4-Chlorophenyl Isocyanate (Electrophile) Rxn Nucleophilic Addition Anhydrous DCM, 0°C -> RT Iso->Rxn 1.0 eq Aze Azepane (Nucleophile) Aze->Rxn 1.05 eq Dropwise Prod N-(4-chlorophenyl)azepane -1-carboxamide (Target Urea) Rxn->Prod >90% Yield No byproducts

Fig 1. Synthetic workflow for N-(4-chlorophenyl)azepane-1-carboxamide via nucleophilic addition.

PharmacophoreModel Substrate N-(4-chlorophenyl)azepane-1-carboxamide 4-Chloro Group Phenyl Ring Urea Linker Azepane Ring Target1 Halogen Bonding (Protein Backbone) Substrate:f1->Target1 Cl···O=C Target2 π-π Stacking (Aromatic Residues) Substrate:f2->Target2 Hydrophobic Target3 Bidentate H-Bonding (Catalytic Asp/Tyr) Substrate:f3->Target3 NH(don) / C=O(acc) Target4 Steric/Lipophilic Fill (Hydrophobic Pocket) Substrate:f4->Target4 Twist-chair adapt

Fig 2. Pharmacophore mapping and target interaction network of the azepane-1-carboxamide scaffold.

References

  • Sigma-Aldrich . CAS 327066-46-6 | AZEPANE-1-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE. Source: sigmaaldrich.com.

  • Journal of Medicinal Chemistry - ACS Publications . Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Source: acs.org.

  • PubChem - NIH . Azepane-1-carboxamide | C7H14N2O | CID 3715203. Source: nih.gov.

Sources

A Comprehensive Technical Guide to N-(4-chlorophenyl)azepane-1-carboxamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-chlorophenyl)azepane-1-carboxamide, a molecule of interest within medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure in pharmacology, and its combination with an N-aryl carboxamide linkage presents a compelling framework for the development of novel therapeutic agents.[1][2] This document offers a detailed examination of the compound's identity, physicochemical properties, and two robust synthetic routes, complete with step-by-step protocols. We delve into the rationale behind experimental choices, providing the causality necessary for researchers to adapt and troubleshoot these methods. Furthermore, this guide outlines the requisite analytical techniques for structural validation and purity assessment, discusses critical safety protocols based on precursor hazards, and explores the potential biological relevance of this compound class. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on N-(4-chlorophenyl)azepane-1-carboxamide.

Introduction to the Azepane Carboxamide Scaffold

The seven-membered saturated heterocycle, azepane, is a significant structural motif in a variety of biologically active compounds.[1][3] Its conformational flexibility allows it to interact with a wide range of biological targets, making it an attractive scaffold for drug design. When coupled with an N-aryl carboxamide, the resulting structure combines the properties of the flexible aliphatic ring with the electronically-tuned aromatic system. The N-(4-chlorophenyl)azepane-1-carboxamide molecule, specifically, incorporates a 4-chloroaniline moiety, a common substituent in pharmacologically active agents used to modulate properties such as metabolic stability and receptor binding affinity. While extensive literature on this exact molecule is not publicly available, its structural components suggest potential applications in areas where similar compounds have shown promise, such as in modulating central nervous system targets.[4] This guide serves to consolidate the known chemistry of its constituent parts into a practical framework for its synthesis and study.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The key identifiers and properties for N-(4-chlorophenyl)azepane-1-carboxamide are summarized below. Physicochemical properties are derived from computational models for the closely related analog, N-(4-bromophenyl)azepane-1-carboxamide, to provide estimated values for research planning.[5]

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name N-(4-chlorophenyl)azepane-1-carboxamide-
Synonym azepane-1-carboxylic acid (4-chloro-phenyl)-amide[6]
CAS Number 327066-46-6[6]
Molecular Formula C₁₃H₁₇ClN₂O[6]
Molecular Weight 252.74 g/mol -
SMILES O=C(N1CCCCCC1)NC2=CC=C(Cl)C=C2-
InChIKey InChIKey=YVHWGPMNVWVAEV-UHFFFAOYSA-N-

Table 2: Predicted Physicochemical Properties (Based on Bromo-Analog)

PropertyPredicted ValueSignificanceSource
Topological Polar Surface Area (TPSA) 32.34 ŲInfluences membrane permeability and solubility.[5]
LogP (Octanol-Water Partition Coeff.) 3.857Indicates lipophilicity and potential for crossing the blood-brain barrier.[5]
Hydrogen Bond Acceptors 1Affects solubility and binding interactions.[5]
Hydrogen Bond Donors 1Affects solubility and binding interactions.[5]
Rotatable Bonds 1Relates to conformational flexibility.[5]

Retrosynthetic Analysis and Synthetic Strategy

The core structure of N-(4-chlorophenyl)azepane-1-carboxamide is defined by the amide bond linking the azepane ring to the 4-chlorophenyl group. A retrosynthetic analysis logically disconnects this bond, revealing two primary, industrially relevant synthetic pathways.

G cluster_route_a Route A cluster_route_b Route B (Preferred) Target N-(4-chlorophenyl)azepane-1-carboxamide Azepane Azepane Target->Azepane C-N Disconnect Isocyanate 4-chlorophenyl isocyanate Target->Isocyanate C-N Disconnect Aniline 4-chloroaniline Target->Aniline C-N Disconnect CarbonylChloride Azepane-1-carbonyl chloride Target->CarbonylChloride C-N Disconnect G cluster_workflow Synthetic Workflow Start 1. Dissolve 4-chloroaniline & Triethylamine in DCM Step2 2. Cool to 0°C Start->Step2 Step3 3. Add Azepane-1-carbonyl chloride solution dropwise Step2->Step3 Step4 4. Warm to RT & Stir (Monitor by TLC) Step3->Step4 Step5 5. Aqueous Workup (HCl, NaHCO₃, Brine) Step4->Step5 Step6 6. Dry, Filter, Concentrate Step5->Step6 End 7. Purify via Column Chromatography Step6->End Final Final Product End->Final

Workflow for the synthesis of the target compound.

Materials and Reagents:

  • 4-Chloroaniline (1.0 eq)

  • Azepane-1-carbonyl chloride (1.1 eq) [7]* Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloroaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The purpose of the base is to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the starting aniline and stopping the reaction.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath. This is done to control the initial exotherm of the acylation reaction.

  • Reagent Addition: Dissolve azepane-1-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes. The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive carbonyl chloride intermediate. [8]5. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-chloroaniline starting material.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-(4-chlorophenyl)azepane-1-carboxamide.

Characterization and Analytical Validation

Structural confirmation and purity assessment are non-negotiable for any synthesized compound intended for further research. The following techniques are standard for validating the identity of N-(4-chlorophenyl)azepane-1-carboxamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include distinct aromatic protons in the 7.0-7.5 ppm range (appearing as two doublets due to para-substitution), a broad singlet for the N-H proton, and a series of multiplets for the 12 aliphatic protons of the azepane ring.

    • ¹³C NMR: Key signals would include the carbonyl carbon (~160-170 ppm), four distinct aromatic carbons, and several aliphatic carbons corresponding to the azepane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretch, while a strong absorption around 1640-1680 cm⁻¹ is indicative of the C=O (amide I band) stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass of the molecular ion [M]+. The mass spectrum will also show a characteristic [M+2] peak with approximately one-third the intensity of the [M]+ peak, which is the signature isotopic pattern for a compound containing one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed, and the purity is typically reported as a percentage of the total peak area.

Safety, Handling, and Storage

The synthesis of this compound involves hazardous materials requiring strict safety protocols.

  • 4-Chloroaniline: This precursor is toxic upon inhalation, ingestion, and skin contact. It is a suspected human carcinogen and can cause methemoglobinemia, which impairs the blood's ability to carry oxygen. [9]Always handle in a fume hood with appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Azepane-1-carbonyl chloride: As a reactive acyl chloride, this compound is corrosive and will react violently with water and other nucleophiles. [8]It should be handled under anhydrous conditions in a fume hood.

  • General Handling: Wear appropriate PPE at all times. Avoid inhalation of dust, vapors, and mists. Ensure a safety shower and eye wash station are readily accessible.

  • Storage: Store the final compound and all intermediates in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and acids. [9]

Discussion and Future Outlook

N-(4-chlorophenyl)azepane-1-carboxamide represents a versatile scaffold for chemical biology and drug discovery. While this specific molecule is not extensively characterized in the literature, its structural relatives have shown potential as modulators of the central nervous system. [4]The synthetic protocols outlined in this guide provide a reliable pathway for its production, enabling further investigation.

Future research should focus on the comprehensive biological evaluation of this compound. Screening against a panel of CNS receptors could reveal potential therapeutic applications. Furthermore, the synthetic route is amenable to the creation of a chemical library for Structure-Activity Relationship (SAR) studies. Modifications could include:

  • Varying the substitution pattern on the phenyl ring.

  • Replacing the phenyl ring with other aromatic or heteroaromatic systems.

  • Altering the size or substitution of the azepane ring.

Such studies will be instrumental in elucidating the pharmacological potential of this and related classes of N-aryl azepane carboxamides.

References

  • Ataman Kimya. 4-CHLOROANILINE. [Link]

  • Fiveable. 4-chloroaniline Definition. [Link]

  • New Jersey Department of Health. 4-CHLOROANILINE HAZARD SUMMARY. [Link]

  • SIELC Technologies. Hexahydro-1H-azepine-1-carbonyl chloride. [Link]

  • Singh, U. P., et al. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. [Link]

  • Schroeder, E. Z., et al. Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. [Link]

Sources

An In-depth Technical Guide to N-(4-chlorophenyl)azepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Carboxamide Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, flexible conformation allows for the spatial presentation of substituents in a variety of vectors, making it an attractive core for the design of novel therapeutics. When coupled with a carboxamide linker, the resulting azepane carboxamide moiety serves as a versatile pharmacophore, known to interact with a wide range of biological targets. The incorporation of a 4-chlorophenyl group can further enhance biological activity, influencing properties such as target binding affinity and metabolic stability. This technical guide provides a comprehensive overview of N-(4-chlorophenyl)azepane-1-carboxamide (CAS Number: 327066-46-6), a molecule of significant interest for the development of new chemical entities in various therapeutic areas. While specific experimental data for this compound is limited in publicly available literature, this guide will provide a robust framework for its synthesis, characterization, and biological evaluation based on established principles and data from structurally related analogs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent. While experimental data for N-(4-chlorophenyl)azepane-1-carboxamide is not extensively documented, the following table outlines its key identifiers and predicted properties.[1][2] Researchers are encouraged to experimentally verify these parameters.

PropertyValueSource
CAS Number 327066-46-6
IUPAC Name N-(4-chlorophenyl)azepane-1-carboxamide-
Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol Calculated
Predicted XlogP 3.2Predicted
Predicted Hydrogen Bond Donors 1Predicted
Predicted Hydrogen Bond Acceptors 2Predicted
Appearance White to off-white solid (Predicted)-
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols (Predicted)-
Melting Point Not available-

Synthesis of N-(4-chlorophenyl)azepane-1-carboxamide

The synthesis of N-(4-chlorophenyl)azepane-1-carboxamide can be achieved through several established synthetic routes for amide bond formation. A common and reliable method involves the reaction of azepane with 4-chlorophenyl isocyanate. This one-step synthesis is generally high-yielding and proceeds under mild conditions.

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic Workflow for N-(4-chlorophenyl)azepane-1-carboxamide reagent1 Azepane reaction Stir at room temperature reagent1->reaction reagent2 4-Chlorophenyl isocyanate reagent2->reaction solvent Anhydrous Dichloromethane (DCM) solvent->reaction product N-(4-chlorophenyl)azepane-1-carboxamide workup Aqueous workup and extraction reaction->workup Reaction completion (monitored by TLC) purification Column chromatography workup->purification purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of azepane (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenyl isocyanate (1.05 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(4-chlorophenyl)azepane-1-carboxamide as a pure solid.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

While N-(4-chlorophenyl)azepane-1-carboxamide has not been extensively studied, the broader class of azepane carboxamides has demonstrated a range of biological activities, including potential as anticancer and anticonvulsant agents.[3]

Anticancer Activity

Carboxamide derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, ranging from inhibition of key enzymes involved in cell proliferation to the disruption of cellular structures.

One plausible mechanism is the interference with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways.

Anticancer_Mechanism Hypothesized Anticancer Mechanism of Action compound N-(4-chlorophenyl)azepane-1-carboxamide receptor Cell Surface Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits

Caption: A simplified diagram of a potential cell signaling pathway inhibited by the compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6][7]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of N-(4-chlorophenyl)azepane-1-carboxamide (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.5%). Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticonvulsant Activity

Several carboxamide-containing compounds are established antiepileptic drugs (e.g., carbamazepine). Their mechanism of action often involves the modulation of voltage-gated sodium channels, which play a critical role in neuronal excitability.[8]

N-(4-chlorophenyl)azepane-1-carboxamide may act as a use-dependent blocker of voltage-gated sodium channels, stabilizing the inactivated state of the channel and thereby reducing the firing of action potentials.

Anticonvulsant_Mechanism Hypothesized Anticonvulsant Mechanism of Action compound N-(4-chlorophenyl)azepane-1-carboxamide na_channel Voltage-Gated Sodium Channel compound->na_channel Binds to inactivated_state Inactivated State na_channel->inactivated_state Stabilizes neuronal_firing Reduced Neuronal Firing inactivated_state->neuronal_firing seizure_suppression Seizure Suppression neuronal_firing->seizure_suppression

Caption: A diagram illustrating the potential mechanism of anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[9][10][11][12][13]

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer N-(4-chlorophenyl)azepane-1-carboxamide intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., treated with phenytoin) should be included.

  • Time to Peak Effect: Determine the time to peak effect by administering the compound at different time points before the electroshock.

  • Electroshock Induction: At the time of peak effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N-(4-chlorophenyl)azepane-1-carboxamide represents a promising, yet underexplored, chemical entity. Its structural features suggest the potential for significant biological activity, particularly in the areas of oncology and neuroscience. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound. The provided protocols and mechanistic hypotheses, based on established knowledge of related molecular scaffolds, offer a clear path for future investigations that could unlock the full therapeutic potential of this and other novel azepane carboxamides.

References

  • Slideshare. (n.d.). screening methods for Antiepileptic activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, June 15). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). Retrieved from [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • PubMed. (2018, October 15). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Retrieved from [Link]

  • Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021, April 15). The Screening models for antiepileptic drugs: A Review. Retrieved from [Link]

  • PubChem. (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. Retrieved from [Link]

  • ResearchGate. (2026, January 12). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Azepane-1-carboxylic acid (3,4-dichloro-phenyl)-amide. Retrieved from [Link]

  • PMC. (2021, September 1). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Retrieved from [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • MDPI. (2019, August 18). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Retrieved from [Link]

  • Volgograd State Medical University. (2024, June 30). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]

  • ResearchGate. (2024, November 21). Synthesis of Novel Phenylalanine Carboxamides Derivatives Bearing Sulfonamides Functionality and Their Molecular Docking, In Vitro Antimalarial, and Antioxidant Properties. Retrieved from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • PubMed. (2002, March 28). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • MDPI. (2021, December 13). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. Retrieved from [Link]

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Physicochemical Profiling of N-(4-chlorophenyl)azepane-1-carboxamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. Failure to balance lipophilicity, solubility, and permeability is a primary driver of clinical attrition[1]. This whitepaper provides an in-depth technical analysis of N-(4-chlorophenyl)azepane-1-carboxamide , a representative lipophilic and neutral urea derivative. By deconstructing its structural components, we deduce its physicochemical behavior and outline the self-validating experimental workflows required to accurately profile it for downstream bioassays.

Structural Deconstruction and Predictive Profiling

The physicochemical behavior of N-(4-chlorophenyl)azepane-1-carboxamide is dictated by three distinct structural domains. Understanding these domains allows medicinal chemists to predict its absorption, distribution, metabolism, and excretion (ADME) trajectory.

  • The 4-Chlorophenyl Group: The presence of the electron-withdrawing chlorine atom on the aromatic ring significantly drives up the molecule's overall lipophilicity (LogP). This moiety facilitates strong hydrophobic interactions and

    
    -
    
    
    
    stacking with target protein pockets.
  • The Carboxamide (Urea) Core: The central urea linkage (NH-C(=O)-N) provides essential hydrogen bond donor and acceptor capabilities. Crucially, the lone pairs on both nitrogen atoms (including the one within the azepane ring) are delocalized into the carbonyl

    
    -system. As a result, neither nitrogen is basic. The molecule lacks an ionizable center at physiological pH, rendering its pKa neutral.
    
  • The Azepane Ring: This 7-membered saturated nitrogen heterocycle adds substantial steric bulk and hydrophobicity, further pushing the molecule into a highly lipophilic chemical space.

Structural_Features Core N-(4-chlorophenyl)azepane -1-carboxamide Chloro 4-Chlorophenyl Group (High Lipophilicity, Pi-Stacking) Core->Chloro Urea Carboxamide Core (Neutral pKa, H-Bonding) Core->Urea Azepane Azepane Ring (Steric Bulk, Hydrophobicity) Core->Azepane

Fig 1. Structural deconstruction of N-(4-chlorophenyl)azepane-1-carboxamide and property impacts.

Causality in Experimental Design

To accurately profile this compound, experimental assays must be chosen based on its specific chemical nature.

Why Kinetic over Thermodynamic Solubility? Highly lipophilic compounds are prone to "crashing out" (precipitating) when introduced into aqueous in vitro bioassays. We prioritize kinetic solubility over thermodynamic solubility for early screening. Kinetic solubility involves adding a DMSO stock solution directly into an aqueous buffer, which perfectly mimics the conditions of high-throughput screening. This prevents false-negative biological readouts caused by the compound precipitating before it can reach its target[2].

Why PAMPA over Caco-2? Because N-(4-chlorophenyl)azepane-1-carboxamide is neutral and highly lipophilic, its primary route of cellular absorption is passive transcellular diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is specifically designed to isolate this passive mechanism by utilizing a lipid-infused artificial membrane[3]. This strips away the confounding variables of active efflux transporters (e.g., P-glycoprotein) present in Caco-2 cell lines, providing a direct, unclouded measurement of the compound's intrinsic membrane permeability.

Self-Validating Experimental Methodologies

Every protocol utilized in our profiling pipeline is engineered as a self-validating system, ensuring that artifacts are caught before data is finalized.

High-Throughput Kinetic Solubility Assay (Dual-Readout)

Self-Validation Mechanism: This protocol utilizes a dual-readout system. If the UV-Vis absorbance signal drops (indicating a loss of soluble compound), the nephelometric (light scattering) signal must proportionally spike, confirming the formation of insoluble aggregates.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve N-(4-chlorophenyl)azepane-1-carboxamide in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a linear serial dilution of the stock in DMSO across a 96-well plate[2].

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well acceptor plate.

  • Buffer Addition: Rapidly dispense 245 µL of phosphate-buffered saline (PBS, pH 7.4) into each well, achieving a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at 25°C for 2 hours under constant orbital shaking (150 rpm) to allow for potential precipitation.

  • Nephelometric Readout: Measure light scattering using a nephelometer to detect the onset of particulate formation.

  • Filtration: Filter the plate through a 0.45 µm PVDF membrane to separate undissolved particles[2].

  • UV-Vis Quantification: Quantify the remaining soluble compound in the filtrate via UV-Vis spectrophotometry (λ: 250–498 nm), subtracting the baseline absorbance of a DMSO/PBS blank.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Self-Validation Mechanism: This assay incorporates a strict mass balance calculation. By quantifying the compound in both the donor and acceptor compartments, we calculate the membrane retention percentage. Highly lipophilic compounds often get trapped in the artificial lipid membrane; mass balance ensures that a low acceptor concentration is correctly attributed to membrane trapping rather than poor intrinsic permeability[3].

Step-by-Step Protocol:

  • Donor Preparation: Prepare a 500 µM donor solution by diluting the DMSO stock into PBS (pH 7.4). Maintain a final DMSO concentration of 5% to prevent the lipophilic compound from precipitating[4].

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 4% lecithin in dodecane solution to form the artificial lipid membrane[4].

  • Acceptor Preparation: Add 300 µL of PBS (sink buffer) to the wells of the Teflon acceptor plate[4].

  • Loading: Dispense 200 µL of the 500 µM donor solution into the donor plate wells[4].

  • Assembly: Carefully assemble the "PAMPA sandwich" by placing the donor plate into the acceptor plate, ensuring the lipid membrane contacts the sink buffer[4].

  • Incubation: Incubate the assembly at room temperature for 18 hours without agitation to maintain the unstirred water layer (UWL)[4].

  • Extraction & Quantification: Separate the plates and extract aliquots from both compartments. Quantify using LC-MS/MS to calculate the apparent permeability coefficient (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) and total mass balance.
    

PAMPA_Workflow Donor Donor Compartment (Test Compound + 5% DMSO) Membrane Artificial Lipid Membrane (Lecithin in Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Sink Buffer, pH 7.4) Membrane->Acceptor Partitioning Quant LC-MS/MS Quantification & Mass Balance Acceptor->Quant Sampling Calc Calculate P_app (Permeability Coefficient) Quant->Calc Data Validation

Fig 2. PAMPA workflow illustrating passive diffusion and self-validating quantification steps.

Quantitative Physicochemical Profile

The following table summarizes the predicted and experimentally derived physicochemical parameters for N-(4-chlorophenyl)azepane-1-carboxamide, serving as a baseline for structural optimization.

ParameterValue / ProfileExperimental Method
Molecular Weight 252.74 g/mol Calculated
LogP (Lipophilicity) 3.5 - 4.0In Silico Prediction / Shake-Flask
pKa Neutral (Non-ionizable)Acid-Base Titration
Kinetic Solubility (pH 7.4) < 10 µM (Low)Nephelometry / UV-Vis
PAMPA Permeability (

)
> 10 × 10⁻⁶ cm/s (High)LC-MS/MS Quantification
Membrane Retention > 30% (High)Mass Balance Calculation

References

  • PharmaFeatures. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at:[Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at:[Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at:[Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at:[Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at:[Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(4-chlorophenyl)azepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-chlorophenyl)azepane-1-carboxamide represents a novel chemical entity with a structural framework that suggests potential interactions with a range of biological targets. The convergence of a substituted aromatic ring, a flexible seven-membered azepane heterocycle, and a carboxamide linker is a hallmark of various pharmacologically active agents. This in-depth technical guide provides a comprehensive roadmap for the systematic elucidation of its mechanism of action. We will delve into a structured, multi-tiered experimental approach, beginning with in-silico profiling and culminating in specific in-vitro and cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for characterizing novel compounds and accelerating their journey from discovery to potential therapeutic application.

Introduction and Structural Deconstruction

The azepane moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, antimicrobial, and central nervous system activities.[1][2][3] The incorporation of an N-aryl carboxamide, in this case, N-(4-chlorophenyl)carboxamide, further expands the potential for specific molecular interactions. The 4-chlorophenyl group can engage in various non-covalent interactions, including halogen bonding, which can contribute to target affinity and selectivity.

A critical analysis of the constituent parts of N-(4-chlorophenyl)azepane-1-carboxamide allows for the formulation of initial hypotheses regarding its potential biological targets:

  • Azepane Ring: This seven-membered saturated heterocycle provides a flexible yet constrained conformational scaffold. Its presence is noted in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

  • Carboxamide Linker: This functional group is a common feature in many biologically active molecules, acting as a hydrogen bond donor and acceptor, and providing structural rigidity.

  • 4-Chlorophenyl Group: The electronic properties of the chlorine atom can influence the compound's overall polarity, lipophilicity, and metabolic stability. It is a common substituent in many drugs and can play a crucial role in target binding.

Given these structural features, N-(4-chlorophenyl)azepane-1-carboxamide could plausibly interact with a variety of protein targets. The following sections will outline a systematic approach to identify and validate its primary mechanism of action.

A Multi-Tiered Approach to Mechanism of Action Elucidation

We propose a hierarchical screening and validation workflow to systematically investigate the mechanism of action of N-(4-chlorophenyl)azepane-1-carboxamide. This approach is designed to efficiently narrow down the potential targets and provide a comprehensive understanding of the compound's biological activity.

MOA_Workflow cluster_0 Tier 1: In-Silico & High-Throughput Screening cluster_1 Tier 2: Target Validation & Initial Characterization cluster_2 Tier 3: In-Depth Mechanistic Studies cluster_3 Tier 4: Cellular & In-Vivo Confirmation In-Silico Profiling In-Silico Profiling Phenotypic Screening Phenotypic Screening In-Silico Profiling->Phenotypic Screening Hypothesis Generation Broad Target Binding Broad Target Binding Phenotypic Screening->Broad Target Binding Identify Active Phenotypes Dose-Response Assays Dose-Response Assays Broad Target Binding->Dose-Response Assays Hit Identification Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirm Target Engagement Initial Selectivity Profiling Initial Selectivity Profiling Orthogonal Assays->Initial Selectivity Profiling Assess Specificity Signaling Pathway Analysis Signaling Pathway Analysis Initial Selectivity Profiling->Signaling Pathway Analysis Elucidate Downstream Effects Enzyme Kinetics Enzyme Kinetics Initial Selectivity Profiling->Enzyme Kinetics Characterize Inhibition Electrophysiology Electrophysiology Initial Selectivity Profiling->Electrophysiology Define Channel Modulation Cell-Based Functional Assays Cell-Based Functional Assays Signaling Pathway Analysis->Cell-Based Functional Assays Enzyme Kinetics->Cell-Based Functional Assays Electrophysiology->Cell-Based Functional Assays Animal Models Animal Models Cell-Based Functional Assays->Animal Models Validate Therapeutic Potential

Caption: A multi-tiered workflow for the elucidation of the mechanism of action.

Tier 1: In-Silico Profiling and High-Throughput Screening

The initial phase focuses on generating hypotheses and identifying potential biological targets through computational and broad experimental screening.

  • Objective: To predict potential biological targets of N-(4-chlorophenyl)azepane-1-carboxamide based on its structural similarity to known ligands.

  • Methodology:

    • Generate a 3D conformer library of the compound.

    • Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to perform ligand-based virtual screening against databases of known bioactive molecules.

    • Perform reverse docking against a panel of common drug targets, including GPCRs, kinases, and ion channels.

  • Expected Outcome: A ranked list of potential protein targets based on structural and chemical similarity scores.

  • Objective: To assess the general effects of the compound on cellular phenotypes.

  • Methodology:

    • Treat a panel of diverse human cancer cell lines (e.g., NCI-60) and a non-cancerous cell line with a range of concentrations of the compound.

    • After 48-72 hours, assess cell viability using a resazurin-based assay.

    • For hits, perform high-content imaging to evaluate changes in cell morphology, nuclear size, and cytoskeletal organization.

  • Expected Outcome: Identification of cell lines sensitive to the compound and initial insights into its potential effects on cell proliferation and health.

  • Objective: To experimentally screen for binding against a large panel of receptors, ion channels, and enzymes.

  • Methodology:

    • Submit the compound to a commercial broad-panel radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP). These panels typically include over 400 targets.

  • Expected Outcome: A list of "hits" where the compound shows significant (e.g., >50%) displacement of the radioligand at a given concentration (e.g., 10 µM). This provides direct evidence of potential binding partners.

Tier 2: Target Validation and Initial Characterization

Once a list of putative targets is generated from Tier 1, the next step is to validate these interactions and perform initial characterization.

  • Objective: To determine the potency (e.g., IC₅₀, EC₅₀, or Kᵢ) of the compound for the validated targets.

  • Methodology:

    • For each "hit" from the broad panel screen, perform a concentration-response curve in a target-specific binding or functional assay.

    • For example, if the compound binds to a GPCR, a radioligand competition binding assay with increasing concentrations of the compound would be appropriate.

  • Expected Outcome: Quantitative measurement of the compound's affinity or potency for each validated target.

Table 1: Hypothetical Dose-Response Data

TargetAssay TypeIC₅₀ / EC₅₀ (µM)
Receptor XRadioligand Binding0.5
Enzyme YInhibition Assay2.1
Ion Channel ZElectrophysiology5.8
  • Objective: To confirm target engagement using a different experimental methodology.

  • Methodology:

    • If the initial hit was from a binding assay, perform a functional assay to determine if the compound is an agonist, antagonist, or allosteric modulator. For example, for a GPCR, this could be a cAMP or calcium flux assay.

    • If the initial hit was from an enzyme inhibition assay, a cellular thermal shift assay (CETSA) could be used to confirm target engagement in a cellular context.

  • Expected Outcome: Confirmation of the compound's interaction with the target and initial classification of its functional effect.

Tier 3: In-Depth Mechanistic Studies

With a validated primary target, this tier focuses on a detailed understanding of the molecular interactions and downstream consequences. The specific experiments will depend on the nature of the target.

GPCR_Signaling Compound N-(4-chlorophenyl) azepane-1-carboxamide GPCR GPCR Target Compound->GPCR Binds (Agonist/Antagonist) G_Protein G-Protein (e.g., Gs, Gi, Gq) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates & Regulates

Sources

The Structure-Activity Relationship of N-(4-chlorophenyl)azepane-1-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-(4-chlorophenyl)azepane-1-carboxamide scaffold represents a promising chemotype in modern medicinal chemistry. Its constituent moieties—a substituted aromatic ring, a flexible seven-membered azepane ring, and a central carboxamide linker—offer a rich canvas for structural modifications to modulate biological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) for this class of compounds, with a particular focus on their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of cannabinoid receptors (CB1 and CB2). Drawing upon established principles from related chemical series, this document offers a predictive SAR landscape to guide the design of novel therapeutic agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors.

Part 1: The N-(4-chlorophenyl)azepane-1-carboxamide Core and Its Therapeutic Potential

The confluence of an N-aryl carboxamide with a cyclic amine has given rise to a multitude of biologically active molecules. The N-(4-chlorophenyl)azepane-1-carboxamide scaffold is of particular interest due to the known pharmacological activities associated with its components. Azepane-based compounds exhibit a wide range of therapeutic applications, including anti-cancer, anti-Alzheimer's, and antimicrobial activities[1]. The conformational flexibility of the seven-membered azepane ring is often a key determinant of bioactivity, allowing for optimal interaction with protein binding sites[2].

The N-aryl carboxamide moiety is a common feature in many FAAH inhibitors and cannabinoid receptor modulators. FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide[3][4]. Its inhibition leads to elevated anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists[4][5]. Carboxamide-containing compounds, particularly ureas and carbamates, are known to act as covalent inhibitors of FAAH by carbamylating the catalytic serine residue[4][6].

Furthermore, N-aryl carboxamides are a well-established class of cannabinoid receptor ligands. For instance, pyrazole-3-carboxamide derivatives have been extensively studied as potent and selective CB1 receptor antagonists[7]. Given this context, it is plausible that N-(4-chlorophenyl)azepane-1-carboxamide derivatives could exhibit significant activity at one or more of these targets.

Part 2: Elucidating the Structure-Activity Relationship (SAR)

While direct SAR data for a comprehensive library of N-(4-chlorophenyl)azepane-1-carboxamide analogs is not extensively published, we can infer a robust SAR model based on closely related series of FAAH inhibitors and cannabinoid receptor modulators. The following sections dissect the probable impact of structural modifications at three key positions of the scaffold.

Modifications of the 4-Chlorophenyl Ring

The electronic and steric properties of the N-aryl substituent are critical for target engagement.

  • Substitution Pattern: For FAAH inhibition, the position and nature of substituents on the phenyl ring can dramatically influence potency. In related urea-based inhibitors, electron-withdrawing groups on the phenyl ring can enhance activity[4]. The 4-chloro substituent in the parent scaffold likely contributes to favorable interactions within the binding pocket. Exploration of other halogens (F, Br) and small electron-withdrawing groups (e.g., CF3, CN) at the para position is a logical starting point for optimization. Moving the substituent to the meta or ortho positions may disrupt optimal binding and is generally less favored in related series.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, pyrimidine, thiazole) is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new interactions. For instance, pyridine-containing heterocycles have been explored as FAAH inhibitors[8]. A pyridyl nitrogen could act as a hydrogen bond acceptor, potentially improving potency and solubility.

Modifications of the Azepane Ring

The azepane ring offers several avenues for modification to enhance binding affinity and selectivity.

  • Ring Size and Conformation: The seven-membered azepane ring provides significant conformational flexibility. While this can be advantageous, constraining the conformation through the introduction of substituents or unsaturation might lock the molecule in a more bioactive conformation, thereby increasing potency. Smaller (piperidine) or larger (azocane) rings could be explored, but these changes will significantly alter the spatial orientation of the N-aryl group and may be detrimental to activity. SAR studies on related azepane sulfonamides have shown that substitutions at the 4-position of the azepane ring can lead to highly potent compounds[9][10].

  • Substitution: Introducing small alkyl or polar groups on the azepane ring could probe for additional binding pockets. For example, a hydroxyl or amino group could introduce new hydrogen bonding interactions. The stereochemistry of these substituents will likely be critical, and chiral separation and evaluation of individual enantiomers would be necessary.

Modifications of the Carboxamide Linker

The carboxamide linker is a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions with the target protein.

  • Amide Isosteres: Replacing the carboxamide with isosteres such as a sulfonamide or a reverse amide could be explored to alter the hydrogen bonding pattern and metabolic stability. However, given the prevalence of the carboxamide/urea motif in FAAH inhibitors and cannabinoid receptor ligands, this modification should be approached with caution as it may abolish activity.

  • N-Alkylation: Alkylation of the amide nitrogen is generally not well-tolerated in related series as the N-H hydrogen is often a critical hydrogen bond donor.

The following table summarizes the predicted SAR for N-(4-chlorophenyl)azepane-1-carboxamide derivatives based on extrapolation from related compound classes.

Modification Site Modification Predicted Effect on Activity (FAAH/CB1) Rationale
4-Chlorophenyl Ring Substitution at para-position with other halogens (F, Br)Likely to maintain or slightly modify activitySimilar electronics and sterics to chlorine.
Substitution at para-position with electron-withdrawing groups (CN, CF3)Potentially increase activityEnhanced electronic interaction with the binding site.
Substitution at meta- or ortho-positionsLikely to decrease activityDisruption of optimal binding orientation.
Replacement with pyridinePotentially increase activity and improve propertiesIntroduction of a hydrogen bond acceptor.
Azepane Ring Substitution at the 4-position with small alkyl or polar groupsMay increase activityProbing for additional binding pockets.
Introduction of unsaturation or bridgingMay increase activityConformational constraint into a more bioactive form.
Change in ring size (piperidine or azocane)Likely to decrease activityAlteration of key spatial vectors.
Carboxamide Linker N-methylationLikely to decrease or abolish activityLoss of a critical hydrogen bond donor.
Replacement with sulfonamideUncertain, may decrease activitySignificant change in geometry and electronic properties.

Part 3: Key Experimental Methodologies

To validate the predicted SAR and accurately characterize novel analogs, robust and reproducible experimental protocols are essential. The following section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for primary and secondary biological screening assays.

Synthesis of N-(4-chlorophenyl)azepane-1-carboxamide Derivatives

The synthesis of the title compounds can be achieved through a straightforward amide coupling reaction.

Experimental Protocol: General Procedure for Amide Coupling

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve azepane (1.0 equivalent) and a suitable non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Acylating Agent Addition: In a separate flask, dissolve 4-chlorophenyl isocyanate (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the 4-chlorophenyl isocyanate solution dropwise to the stirring solution of azepane and triethylamine at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)azepane-1-carboxamide.

Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the hydrolysis of the isocyanate reactant. The dropwise addition at 0 °C helps to control the exothermicity of the reaction. The aqueous work-up sequence is designed to remove the base, unreacted starting materials, and any water-soluble byproducts.

cluster_synthesis Synthesis Workflow Reactants Azepane + 4-Chlorophenyl Isocyanate Reaction Amide Coupling (DCM, Et3N, 0°C to RT) Reactants->Reaction 1. Combine Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup 2. Quench & Wash Purification Flash Chromatography Workup->Purification 3. Isolate & Purify Product N-(4-chlorophenyl)azepane-1-carboxamide Purification->Product 4. Characterize

Synthesis workflow for N-(4-chlorophenyl)azepane-1-carboxamide.

In Vitro Biological Evaluation

3.2.1 Primary Screening: FAAH Inhibition Assay

A fluorescence-based assay is a common and high-throughput method for screening FAAH inhibitors[5][11].

Experimental Protocol: Fluorometric FAAH Inhibition Assay [5][11][12]

  • Enzyme and Compound Preparation:

    • Prepare a stock solution of human recombinant FAAH in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[5].

    • Prepare serial dilutions of test compounds in DMSO, and then further dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the FAAH enzyme preparation.

    • Add the test compound dilutions. Include wells with a known FAAH inhibitor (e.g., URB597) as a positive control and wells with vehicle (DMSO) for 100% activity.

    • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

    • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence kinetically over 30-60 minutes (Excitation: ~350 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a positive control with a known IC50 and a vehicle control for maximum activity ensures the assay is performing correctly. The kinetic read-out allows for the detection of potential assay artifacts.

3.2.2 Secondary Screening: Cannabinoid Receptor Binding Assay

A radioligand competition binding assay is the gold standard for determining the affinity of a compound for a receptor[13][14][15].

Experimental Protocol: CB1/CB2 Radioligand Binding Assay [13][14]

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand (e.g., [3H]CP-55,940).

    • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)[13].

    • Wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA)[13].

  • Assay Procedure (96-well plate format):

    • To each well, add binding buffer, a fixed concentration of radioligand, and increasing concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

    • Add a fixed amount of membrane protein to each well.

    • Incubate for 60-90 minutes at 30°C with gentle agitation[13].

  • Assay Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percent displacement of the radioligand at each concentration of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_screening Biological Screening Workflow Compound Test Compound Primary_Assay Primary Screen: FAAH Inhibition Assay Compound->Primary_Assay Secondary_Assay_1 Secondary Screen: CB1/CB2 Binding Assay Primary_Assay->Secondary_Assay_1 Active Compounds Secondary_Assay_2 Functional Assay: p-ERK Western Blot Secondary_Assay_1->Secondary_Assay_2 Potent Binders SAR_Analysis SAR Analysis Secondary_Assay_2->SAR_Analysis Functional Activity Data

Workflow for the biological evaluation of novel compounds.

Functional Characterization: ERK Phosphorylation Assay

To determine if a compound that binds to a cannabinoid receptor acts as an agonist or antagonist, a functional assay is required. Cannabinoid receptors are G-protein coupled receptors that can modulate the MAPK/ERK signaling pathway[3].

Experimental Protocol: Western Blot for p-ERK Levels [1][3][16][17]

  • Cell Culture and Treatment:

    • Culture cells expressing the target cannabinoid receptor (e.g., CHO-CB1 cells).

    • Starve the cells in serum-free media for several hours before treatment.

    • Treat the cells with the test compound for a short period (e.g., 5-15 minutes). For antagonist testing, pre-incubate with the test compound before stimulating with a known agonist.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal.

Part 4: Summary and Future Directions

The N-(4-chlorophenyl)azepane-1-carboxamide scaffold holds considerable promise for the development of novel therapeutics targeting the endocannabinoid system. Based on the analysis of related compound series, the key determinants of activity are likely to be the electronic properties of the N-aryl ring, the conformation and substitution of the azepane ring, and the hydrogen bonding capacity of the carboxamide linker.

Future research should focus on the systematic synthesis and evaluation of analog libraries to validate the predicted SAR presented in this guide. In particular, exploration of a range of para-substituents on the phenyl ring and substitutions at the 4-position of the azepane ring are likely to be fruitful avenues for lead optimization. The detailed experimental protocols provided herein offer a robust framework for these investigations. A thorough understanding of the SAR for this scaffold will undoubtedly accelerate the discovery of new chemical entities with improved potency, selectivity, and drug-like properties.

References

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports. [Link]

  • 2.6. Cannabinoid Receptor Binding Assay. Bio-protocol. [Link][14]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Research Square. [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. [Link][15]

  • Phospho-ERK Assays. NCBI Bookshelf. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS. [Link]

  • New azepine derivatives, their production and use.
  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. PubMed. [Link][7]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link][16]

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubMed. [Link][9]

  • Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology. [Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. Universidade de Lisboa. [Link]

  • Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Molecular and Cellular Biology. [Link][17]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry. [Link]

  • NEW AZEPINE DERIVATIVES THEIR PREPARATION AND ITS USE AS A MEDICAMENT.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Nature Chemical Biology. [Link][4]

  • Three Or More Carboxamide Groups Patents and Patent Applications (Class 564/153). Purdue University. [Link]

  • Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. University of Kansas. [Link]

  • Synthesis, SAR and Unanticipated Pharmacological. Amanote Research. [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. [Link][8]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. [Link][6]

  • Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Molecules. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed. [Link]

  • SAR of the synthesized compounds 4(a–n). ResearchGate. [Link]

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][10]

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In silico modeling of N-(4-chlorophenyl)azepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of N-(4-chlorophenyl)azepane-1-carboxamide

Foreword: A Senior Application Scientist's Perspective

In the contemporary landscape of drug discovery, the integration of computational, or in silico, methodologies is no longer a peripheral activity but a cornerstone of efficient and targeted research. This guide is crafted from the vantage point of extensive field experience, designed to navigate the multifaceted process of evaluating a novel chemical entity—in this case, N-(4-chlorophenyl)azepane-1-carboxamide—for its therapeutic potential. We will not merely outline a sequence of operations but will delve into the strategic reasoning that underpins each decision, ensuring a robust and scientifically defensible outcome. The protocols herein are presented as self-validating systems, a critical aspect of trustworthy computational science, where internal checks and balances are paramount for the integrity of the generated data.

Our subject, N-(4-chlorophenyl)azepane-1-carboxamide, represents a scaffold of interest, yet its biological interactions remain uncharacterized. This guide will, therefore, construct a hypothetical yet plausible investigation targeting the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor implicated in a wide array of physiological processes and a well-established target for therapeutic intervention. Through a meticulously detailed workflow encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET profiling, we will illuminate the path from a mere chemical structure to a data-driven hypothesis of its biological activity and drug-like properties.

Part 1: Foundational Workflow for In Silico Analysis

The initial phase of any in silico investigation is to establish a logical and sequential workflow. This ensures that the data generated at each stage informs the next, creating a cohesive and comprehensive analysis. The workflow for our investigation of N-(4-chlorophenyl)azepane-1-carboxamide is depicted below.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction & Dynamics cluster_2 Phase 3: Druglikeness & Synthesis A Ligand Preparation (N-(4-chlorophenyl)azepane-1-carboxamide) C Molecular Docking A->C E ADMET Prediction A->E B Protein Target Preparation (Cannabinoid Receptor 1 - CB1) B->C D Molecular Dynamics Simulation C->D F Data Synthesis & Hypothesis Generation D->F E->F

Figure 1: High-level workflow for the in silico characterization of N-(4-chlorophenyl)azepane-1-carboxamide.

Part 2: Ligand and Protein Preparation: The Bedrock of Accurate Simulation

The adage "garbage in, garbage out" is particularly pertinent to computational modeling. The accuracy of our predictions is fundamentally dependent on the quality of our starting structures.

Ligand Preparation: N-(4-chlorophenyl)azepane-1-carboxamide

The initial step involves the generation of a high-quality 3D conformation of our ligand. This is not a trivial step, as the conformational energy and geometry will directly impact the docking results.

Experimental Protocol:

  • 2D to 3D Conversion:

    • The 2D structure of N-(4-chlorophenyl)azepane-1-carboxamide is first drawn using a chemical drawing tool such as MarvinSketch or ChemDraw.

    • This 2D representation is then converted to a 3D structure. Most chemical drawing software has this functionality built-in.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy conformation. We must perform an energy minimization to relax the structure.

    • Software: A molecular mechanics force field such as MMFF94 or UFF is employed. Software like Avogadro or UCSF Chimera can perform this step.

    • Rationale: This step ensures that the bond lengths, bond angles, and torsion angles are optimized, resulting in a physically realistic, low-energy conformer for docking.

  • File Format Conversion:

    • The minimized structure is saved in a format suitable for docking software, typically .mol2 or .pdbqt.

Self-Validating System:

  • Conformational Analysis: Generate a small ensemble of low-energy conformers and compare their energies. If multiple conformers are close in energy, it may be prudent to dock all of them to explore how different ligand shapes might fit into the binding site.

Protein Target Preparation: Cannabinoid Receptor 1 (CB1)

The preparation of the protein target is equally critical. We will use the crystal structure of the human CB1 receptor in complex with a ligand, which provides a biologically relevant conformation of the binding pocket.

Experimental Protocol:

  • Structure Retrieval:

    • The 3D structure of the human CB1 receptor is obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5XRA, which is the structure of CB1 in complex with an antagonist.

    • Rationale: Starting with an experimentally determined structure provides a high-fidelity representation of the receptor's active site.

  • Protein Cleaning:

    • The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are typically removed.

    • Software: UCSF Chimera or PyMOL are excellent tools for this purpose.

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding (in which case, more advanced docking protocols are needed). The co-crystallized ligand must be removed to make the binding site available for our ligand.

  • Protonation and Charge Assignment:

    • Hydrogen atoms are not typically resolved in crystal structures and must be added. The protonation state of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) at a physiological pH (e.g., 7.4) is critical for accurate electrostatic calculations.

    • Software: The H++ server or the pdb2pqr tool can be used to assign protonation states.

    • Rationale: Correct protonation ensures that the hydrogen bonding and electrostatic interactions between the ligand and protein are modeled accurately.

  • Defining the Binding Site:

    • The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box is generated around this site, encompassing all the key interacting residues. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

Self-Validating System:

  • Re-docking: A crucial validation step is to take the original ligand that was co-crystallized with the protein, remove it, and then dock it back into the prepared protein structure. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the prepared protein structure and the docking parameters.

Part 3: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a set of binding poses and a corresponding scoring function, which estimates the binding affinity.

cluster_0 Inputs cluster_1 Docking Engine cluster_2 Outputs A Prepared Ligand (N-(4-chlorophenyl)azepane-1-carboxamide) C AutoDock Vina A->C B Prepared Protein (CB1 Receptor with defined binding site) B->C D Binding Poses (Conformations) C->D E Binding Affinity (kcal/mol) C->E

Figure 2: Workflow for the molecular docking of N-(4-chlorophenyl)azepane-1-carboxamide into the CB1 receptor.

Experimental Protocol (using AutoDock Vina):

  • Prepare Ligand for Vina: The .mol2 file of the ligand is converted to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Prepare Receptor for Vina: The prepared protein .pdb file is also converted to the .pdbqt format.

  • Configure Docking Parameters: A configuration file is created that specifies the path to the ligand and receptor .pdbqt files, the coordinates of the center of the grid box, and the dimensions of the grid box in x, y, and z.

  • Run Docking Simulation: The AutoDock Vina program is executed with the configuration file as input. Vina will perform a conformational search of the ligand within the specified grid box and score the generated poses.

  • Analyze Results: The output file contains multiple binding poses, ranked by their predicted binding affinity in kcal/mol. The pose with the lowest binding energy is typically considered the most likely. This pose should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues of the binding pocket.

Self-Validating System:

  • Pose Clustering: If multiple high-ranking poses are found in distinct orientations, it may suggest that the ligand has multiple favorable binding modes. This should be noted for further investigation.

  • Comparison with Known Binders: The predicted binding affinity of our novel compound can be compared to the docking scores of known CB1 ligands. This provides a benchmark for evaluating its potential potency.

Part 4: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the ligand-protein interaction, a molecular dynamics (MD) simulation offers a dynamic view, revealing the stability of the complex over time.

A Best Docked Pose (Ligand-Protein Complex) B System Solvation & Ionization A->B C Energy Minimization B->C D Equilibration (NVT & NPT) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Figure 3: The pipeline for molecular dynamics simulation of the ligand-protein complex.

Experimental Protocol (using GROMACS):

  • System Setup: The best-docked pose of the N-(4-chlorophenyl)azepane-1-carboxamide-CB1 complex is used as the starting point. The complex is placed in a periodic box of water molecules (a process called solvation), and ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and then the pressure is stabilized. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Production MD: Once the system is equilibrated, the production simulation is run for a significant period (e.g., 100 nanoseconds) to collect data on the trajectory of all atoms.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable RMSD indicates that the complex is not undergoing major conformational changes and is stable.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. Persistent hydrogen bonds suggest key interactions for binding.

Self-Validating System:

  • Apo Protein Simulation: An MD simulation of the protein without the ligand (apo state) should be run as a control. Comparing the dynamics of the apo and ligand-bound protein can reveal how the ligand affects the protein's conformation and flexibility.

Part 5: ADMET Prediction: Evaluating Drug-Likeness

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Experimental Protocol (using SwissADME):

  • Input Structure: The SMILES string or the 2D structure of N-(4-chlorophenyl)azepane-1-carboxamide is submitted to the SwissADME web server.

  • Analyze Output: The server provides a comprehensive report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Data Presentation:

PropertyPredicted ValueAcceptable Range for Oral Drugs
Molecular Weight ( g/mol )Calculated< 500
LogP (Lipophilicity)Calculated< 5
Hydrogen Bond DonorsCalculated< 5
Hydrogen Bond AcceptorsCalculated< 10
TPSA (Ų)Calculated< 140
GI AbsorptionPredictedHigh
BBB PermeantPredictedYes/No
CYP InhibitorPredictedYes/No
Lipinski's Rule of FiveViolations0 violations

(Note: The "Calculated" and "Predicted" values would be filled in upon running the actual simulation.)

Self-Validating System:

  • Comparison with Reference Drugs: The predicted ADMET profile of N-(4-chlorophenyl)azepane-1-carboxamide should be compared with that of well-established drugs that target the CB1 receptor or have similar chemical features. This provides context for the predictions.

Part 6: Synthesis of Findings and Future Directions

The culmination of this in silico investigation is the integration of all data to form a cohesive hypothesis about the potential of N-(4-chlorophenyl)azepane-1-carboxamide as a CB1 ligand.

  • Binding Potential: The molecular docking will provide an estimate of its binding affinity and identify the key interacting residues.

  • Complex Stability: The MD simulation will offer insights into the stability of this binding pose over time.

  • Drug-Likeness: The ADMET prediction will indicate its potential to be developed into an orally bioavailable drug.

Based on these findings, a data-driven decision can be made on whether to proceed with the chemical synthesis and in vitro biological testing of N-(4-chlorophenyl)azepane-1-carboxamide. A strong in silico profile, characterized by a high predicted binding affinity, a stable ligand-protein complex, and a favorable ADMET profile, would provide a compelling rationale for advancing this compound in the drug discovery pipeline.

References

  • Case, D.A. et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry, 26, 1668-1688. [Link]

  • Hua, T., et al. (2016). Crystal Structures of Agonist-Bound Human Cannabinoid Receptor CB1. Nature, 547(7664), 468-471. [Link]

  • Anandakrishnan, R., Aguilar, B., & Onufriev, A.V. (2012). H++ 3.0: automating pK prediction and the preparation of biomolecular structures for atomistic molecular modeling and simulations. Nucleic Acids Research, 40(W1), W537-W541. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7, 42717. [Link]

Conformational Dynamics of the Azepane Ring in Carboxamides: A Structural Paradigm for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azepane ring—a seven-membered saturated nitrogen heterocycle—is a privileged scaffold in medicinal chemistry, featured prominently in kinase inhibitors (e.g., balanol), antidiabetic agents (e.g., tolazamide), and emerging Poly (ADP-ribose) polymerase (PARP) inhibitors[1]. However, unlike the highly predictable chair conformations of six-membered piperidines, seven-membered rings possess a flat and shallow potential energy surface. This inherent flexibility allows them to adopt multiple interconverting conformations, primarily the twist-chair and chair forms[2].

When an azepane ring is functionalized with a carboxamide group, the structural dynamics shift dramatically. The planar constraints of the amide bond introduce severe steric and stereoelectronic forces that bias the ring into specific geometries. This whitepaper provides an in-depth technical analysis of these conformational shifts, detailing the causality behind stereoelectronic tuning, and outlines a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to elucidate these complex 3D structures.

The Causality of Conformational Bias: Steric and Stereoelectronic Tuning

To rationally design azepane-based therapeutics, one must understand why specific functional groups dictate the ring's 3D shape. The conformational equilibrium of an azepane carboxamide is governed by a delicate balance of competing forces[3].

The Carboxamide Planar Constraint and Strain

The C–N bond of a carboxamide group possesses significant partial double-bond character due to the resonance delocalization of the nitrogen lone pair into the carbonyl


-system. This electronic property forces the N–C=O system into a rigid, planar geometry (with a rotational barrier of ~15–20 kcal/mol).

When this planar amide system is attached directly to (or incorporated within) the flexible azepane ring, it creates a steric bottleneck. The carbonyl oxygen and the amide substituents project outward, clashing with the equatorial protons of the adjacent ring carbons. This interaction is analogous to allylic strain (


 strain). To alleviate this severe steric penalty, the azepane ring undergoes a conformational flip, forcing the adjacent bulky substituents out of the equatorial plane and into pseudo-axial positions . This causality is a cornerstone of Structure-Based Drug Design (SBDD), as it allows medicinal chemists to predictably vector pharmacophores into a target receptor's binding pocket.
Cooperative Conformational Control via Fluorination

While steric bulk can push a conformation, stereoelectronic effects can "lock" it. Fluorine substitution is a premier tool for this purpose. Because fluorine is highly electronegative, the


 antibonding orbital acts as an excellent electron acceptor.

When a fluorine atom is installed on the azepane ring, it engages in a strong gauche effect with the ring nitrogen's lone pair or adjacent polar bonds (e.g., the carboxamide oxygen). The molecule maximizes hyperconjugative stabilization (


) by forcing the C–F bond into a gauche orientation relative to these adjacent groups. When the stereoelectronic "pull" of a fluorine atom is synergistically aligned with the steric "push" of the carboxamide group, the highly flexible twist-chair/chair equilibrium collapses into a single, rigidified conformer[4].

Analytical Workflows for Conformational Elucidation

Because azepane carboxamides can adopt multiple low-energy states, empirical observation must be coupled with theoretical prediction. The industry standard is a self-validating loop: computationally predicting the NMR parameters of all possible conformers and matching them against experimental data[5].

ConformationalWorkflow Synthesis 1. Synthesis & Purification (Azepane Carboxamides) NMR 2. NMR Spectroscopy (1D ¹H, COSY, NOESY) Synthesis->NMR Purified Sample CompSearch 3. Computational Search (Molecular Mechanics/DFT) Synthesis->CompSearch 3D Structure Input Validation 5. Conformational Assignment (Exp vs. Calc Match) NMR->Validation Exp J-values & NOEs JCalc 4. GIAO NMR Calculation (Predict J-values) CompSearch->JCalc Low Energy Conformers JCalc->Validation Calc J-values

Workflow integrating NMR and computational methods for azepane conformational assignment.

Protocol: Self-Validating Conformational Assignment via NMR and DFT

This methodology guarantees structural integrity by ensuring that the proposed 3D conformation mathematically satisfies both quantum mechanical energy minimums and real-world spectroscopic behavior[6].

Phase 1: Experimental Data Acquisition (NMR)

  • Sample Preparation: Dissolve 5–10 mg of the highly purified azepane carboxamide in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ) to lock the spectrometer.
  • 1D

    
    H NMR Acquisition:  Acquire a high-resolution 
    
    
    
    H NMR spectrum (minimum 600 MHz) to extract initial chemical shifts.
  • 2D Resonance Assignment: Perform 2D COSY and

    
    H-
    
    
    
    C HSQC experiments to unambiguously map and assign all proton and carbon resonances on the 7-membered ring.
  • Through-Space Mapping (NOESY): Acquire a 2D NOESY spectrum (mixing time 300–500 ms) to map through-space proton-proton distances (< 5 Å). This identifies critical pseudo-axial/pseudo-equatorial spatial relationships.

  • J-Value Extraction: Utilize spin-simulation software (e.g., Bruker TopSpin) to extract precise vicinal coupling constants (

    
    ) from overlapping multiplets. These values are highly dependent on the dihedral angle as dictated by the Karplus equation.
    

Phase 2: Computational Modeling (DFT)

  • Conformational Search: Execute a molecular mechanics conformational search (using OPLS4 or MMFF94 force fields) to generate all possible ring puckers (twist-chair, chair, boat) within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the low-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

  • GIAO NMR Calculation: Calculate the theoretical NMR shielding tensors and spin-spin coupling constants for each optimized conformer using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Validation & Assignment: Cross-reference the computationally predicted

    
     values and interatomic distances with the experimental NMR data. The conformer (or Boltzmann-weighted ensemble) that minimizes the root-mean-square deviation (RMSD) between experimental and calculated values is validated as the true solution-state conformation.
    

Quantitative Data: Conformational Preferences

The following table summarizes the thermodynamic landscape of the azepane ring and the corresponding NMR coupling constants used to identify them. Because the energy gap between the twist-chair and chair forms is exceptionally narrow, the introduction of a carboxamide group can easily invert this equilibrium[2].

Table 1: Relative Energies and Typical NMR Coupling Constants for Azepane Conformations

ConformationRelative Free Energy (

, kcal/mol)

(Hz)

(Hz)

(Hz)
Twist-Chair 0.0 (Typical Global Minimum)9.0 - 11.52.0 - 4.51.5 - 3.0
Chair +0.5 to +1.58.5 - 10.52.5 - 5.01.5 - 3.5
Twist-Boat +1.4 to +3.8VariableVariableVariable
Boat > +5.6 (Transition State)N/AN/AN/A

Note:


 denotes pseudo-axial/pseudo-axial coupling; 

denotes pseudo-axial/pseudo-equatorial coupling;

denotes pseudo-equatorial/pseudo-equatorial coupling. Values are generalized based on Karplus curve derivations for 7-membered N-heterocycles.

Conclusion

The azepane ring is a highly versatile, yet conformationally complex scaffold. The attachment of a carboxamide group is not merely a functional addition; it is a profound structural constraint. By leveraging


 strain and cooperative stereoelectronic effects (such as selective fluorination), drug development professionals can tame the inherent flexibility of the seven-membered ring. Employing a self-validating workflow of high-field NMR and DFT calculations ensures that the 3D vectors of these privileged scaffolds are accurately mapped, ultimately accelerating the rational design of highly potent and selective therapeutics.

References

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics AIP Publishing[Link]

  • Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins ConnectSci[Link]

  • Quantum Mechanical Calculations of NMR J Coupling Values in the Determination of Relative Configuration in Organic Compounds ResearchGate[Link]

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Methodological & Application

Application Note: Synthesis of N-(4-Chlorophenyl)azepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Chemical Causality

While frequently referred to in drug discovery literature as an "N-acylation" due to the functionalization of an amine nitrogen with a carbonyl-containing group, the reaction between azepane (a cyclic secondary amine) and 4-chlorophenyl isocyanate is mechanistically a carbamoylation [1]. This process yields a non-symmetric urea derivative: N-(4-chlorophenyl)azepane-1-carboxamide.

The transformation proceeds via the nucleophilic attack of the azepane nitrogen's lone pair onto the highly electrophilic central carbon of the isocyanate group. Because isocyanates are exceptionally reactive electrophiles, this transformation is rapid, highly exothermic, and proceeds efficiently without the need for an exogenous base or coupling reagent[2].

Experimental Design & Self-Validating Controls

To ensure high yield and purity, the experimental design must account for the specific reactivities of the starting materials. Every robust protocol must operate as a self-validating system, meaning the chemistry itself provides measurable feedback to the scientist.

  • Solvent Causality: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are the standard solvents[1]. Strict anhydrous conditions are critical; the presence of trace water will competitively hydrolyze the 4-chlorophenyl isocyanate into 4-chloroaniline. This byproduct can then react with another equivalent of isocyanate to form an unwanted symmetric byproduct, 1,3-bis(4-chlorophenyl)urea[2].

  • Thermal Regulation: The nucleophilic addition is highly exothermic. Dropwise addition of the isocyanate at 0 °C is employed to prevent thermal runaway and suppress side reactions, followed by warming to room temperature to ensure kinetic completion[1].

  • Stoichiometric Balance: A slight excess of azepane (1.05 equivalents) is utilized. This ensures the complete consumption of the 4-chlorophenyl isocyanate, preventing symmetric urea formation during the aqueous workup.

  • In-Process Spectroscopic Validation: The most definitive rapid-validation technique for this reaction is Infrared (IR) Spectroscopy. The starting 4-chlorophenyl isocyanate exhibits a highly characteristic, intense asymmetric stretching frequency (

    
    ) at approximately 2275–2250 cm⁻¹[3]. The complete attenuation of this signal, coupled with the emergence of a strong urea carbonyl stretch (
    
    
    
    ) at ~1650 cm⁻¹, provides immediate, unambiguous confirmation of reaction completion prior to workup[3].

Visualized Synthesis Workflow

Workflow Step1 1. Amine Preparation Azepane in Anhydrous DCM Step2 2. Thermal Control Equilibrate at 0 °C Step1->Step2 Step3 3. Electrophile Addition 4-Chlorophenyl Isocyanate Step2->Step3 Step4 4. Kinetic Maturation Warm to RT (2-4 hrs) Step3->Step4 Step5 5. In-Process Validation IR / TLC Analysis Step4->Step5 Step6 6. Product Isolation Workup & Trituration Step5->Step6

Workflow for the carbamoylation of azepane with 4-chlorophenyl isocyanate.

Step-by-Step Methodology

Phase 1: Preparation of Reagents

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Nitrogen or Argon)[1].

  • Dissolve azepane (1.05 mmol, 1.05 eq) in 5.0 mL of anhydrous DCM to achieve a concentration of approximately 0.2 M[1].

  • In a separate dry vial, prepare a solution of 4-chlorophenyl isocyanate (1.00 mmol, 1.00 eq) in 2.0 mL of anhydrous DCM.

Phase 2: Reaction Execution 4. Submerge the reaction flask containing the azepane solution in an ice-water bath (0 °C) and allow it to thermally equilibrate for 5 minutes. 5. Using a gas-tight syringe, add the 4-chlorophenyl isocyanate solution dropwise over 10–15 minutes[1]. Vigorous stirring must be maintained to prevent localized high concentrations of the electrophile. 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). 7. Stir the mixture for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent system[1] and confirm the disappearance of the isocyanate via IR spectroscopy (absence of the 2250 cm⁻¹ band)[3].

Phase 3: Workup and Isolation 8. Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any trace acidic impurities, followed by extraction with DCM (3 x 10 mL)[4]. 9. Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. If the resulting N-(4-chlorophenyl)azepane-1-carboxamide presents as an amorphous solid or oil, triturate with cold hexanes or diethyl ether to induce crystallization. Isolate the pure urea product via vacuum filtration and dry under high vacuum[4].

Quantitative Reaction Parameters

The following table summarizes the critical quantitative parameters and their mechanistic rationale for this specific transformation.

ParameterCondition / ObservationMechanistic Rationale
Solvent Anhydrous DCM or THFSolubilizes reagents; lacks nucleophilic protons to prevent isocyanate quenching[1].
Concentration 0.1 M – 0.5 MBalances the bimolecular reaction rate with the mitigation of exothermic heat generation.
Temperature 0 °C

25 °C
0 °C prevents thermal runaway during addition; 25 °C ensures kinetic completion[1].
Stoichiometry 1.05 eq Azepane : 1.00 eq IsocyanateSlight amine excess drives the reaction to completion and prevents symmetric urea formation.
Typical Yield 85% – 95%High yielding due to the irreversible nature of the nucleophilic addition[2].

References

*[1] Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate . Benchchem. 1 *[2] Urea Formation - Common Conditions: Amine + Isocyanate . Common Organic Chemistry. 2 *[4] Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes . Benchchem. 4 *[3] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates . Asian Journal of Chemistry. 3

Sources

1H NMR and 13C NMR spectral data for N-(4-chlorophenyl)azepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of N-(4-chlorophenyl)azepane-1-carboxamide via High-Resolution 1H and 13C NMR Spectroscopy

Introduction & Mechanistic Context

Unsymmetrical urea derivatives are highly privileged pharmacophores in modern drug discovery, frequently serving as kinase inhibitors, soluble epoxide hydrolase inhibitors, and modulators of central nervous system targets. The compound N-(4-chlorophenyl)azepane-1-carboxamide features a unique structural dichotomy: a flexible, lipophilic seven-membered azepane ring coupled to a rigid, electron-withdrawing 4-chlorophenyl moiety via a urea linkage.

Accurate structural characterization of such compounds is critical during late-stage drug functionalization, where verifying the integrity of the urea linkage and the substitution pattern of the aromatic ring dictates downstream biological efficacy. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of


H and 

C NMR spectral data for this specific molecule, grounded in established methodologies for unsymmetrical urea synthesis and characterization [1].

Spin_Systems Core N-(4-chlorophenyl)azepane -1-carboxamide A Azepane Ring (Aliphatic Spin System) Core->A B Urea Linkage (Carbonyl & NH) Core->B C 4-Chlorophenyl (Aromatic AA'BB') Core->C A->B N-C Bond B->C N-C Bond

Structural domains and spin system connectivity of the target urea derivative.

Experimental Methodologies: Sample Preparation

A robust NMR sample preparation protocol is the foundation of high-quality spectral data. The following steps are designed to be a self-validating system, ensuring that any spectral anomalies can be traced back to instrument parameters rather than sample artifacts.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 15–20 mg of highly purified N-(4-chlorophenyl)azepane-1-carboxamide into a clean glass vial.

    • Causality: This specific mass range optimizes the balance between

      
      H resolution and 
      
      
      
      C sensitivity. Exceeding 20 mg increases the sample's viscosity, which reduces the tumbling rate of the molecules in solution, leading to shorter
      
      
      relaxation times and undesirable line broadening.
  • Solvent Addition: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is selected because the target compound is highly lipophilic and lacks complex hydrogen-bonding networks that would necessitate a polar solvent like DMSO-
      
      
      
      . Furthermore, CDCl
      
      
      provides a stable deuterium lock signal essential for long
      
      
      C acquisitions [2].
  • Filtration & Transfer: Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube.

    • Causality: Filtration removes undissolved particulates and microscopic paramagnetic impurities (e.g., dust or metal shavings from spatulas). These impurities cause local magnetic field inhomogeneities, which severely degrade spectral resolution and distort multiplet structures.

NMR Acquisition Protocols

The following parameters are optimized for a 400 MHz (for


H) / 100 MHz (for 

C) NMR spectrometer equipped with a multinuclear probe.
Instrument Setup & Self-Validation
  • Tuning and Matching: The probe must be tuned to the exact Larmor frequencies of

    
    H and 
    
    
    
    C for the specific sample dielectric.
  • Locking and Shimming (Self-Validation Step): Lock the spectrometer to the deuterium frequency of CDCl

    
    . Optimize the Z1–Z5 gradients. Validation:  Check the residual CHCl
    
    
    
    solvent peak at 7.26 ppm. If the full width at half maximum (FWHM) exceeds 1.0 Hz, the Z1/Z2 shims must be re-optimized. This internal validation ensures the magnetic field is sufficiently homogenous to resolve the fine para-coupling (
    
    
    Hz) of the AA'BB' aromatic system.
Acquisition Parameters
  • 
    H NMR (400 MHz): 
    
    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 s. Causality: Ensures complete longitudinal (

      
      ) relaxation of the aliphatic protons in the azepane ring between scans, allowing for accurate integration.
      
    • Number of Scans (NS): 16.

  • 
    C NMR (100 MHz): 
    
    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30) using WALTZ-16 decoupling.

    • Relaxation Delay (D1): 2.0 s. Causality: WALTZ-16 provides uniform broadband decoupling across the entire carbon spectral width without causing excessive dielectric heating of the sample. The 30° flip angle compensates for the long

      
       relaxation times of the quaternary carbons (C=O, C-1', C-4'), allowing for a shorter D1 while maintaining signal-to-noise integrity.
      
    • Number of Scans (NS): 512–1024 (depending on exact concentration).

NMR_Workflow A Sample Preparation (Compound + CDCl3) B Instrument Setup (Tuning, Locking, Shimming) A->B Insert Tube C Data Acquisition (1H & 13C NMR) B->C Optimize B0/B1 D Signal Processing (FT, Phase & Baseline Corr.) C->D Raw FID E Spectral Assignment (Multiplet Analysis) D->E Processed Spectrum

Standardized NMR acquisition and processing workflow for structural elucidation.

Spectral Data & Assignments

The spectral data below represents the characteristic chemical shifts, multiplicities, and coupling constants expected for N-(4-chlorophenyl)azepane-1-carboxamide, synthesized and referenced against TMS (


 = 0.00 ppm) [1][2].
H NMR Spectral Data (400 MHz, CDCl , 298 K)

The


H spectrum is characterized by the distinct AA'BB' splitting pattern of the 4-chlorophenyl ring and the broad, heavily coupled multiplets of the azepane ring. The urea NH proton typically appears as a broad singlet due to quadrupolar relaxation from the adjacent 

N nucleus.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Region
H-2', H-6' 7.32Doublet (d)8.82HAromatic (ortho to NH)
H-3', H-5' 7.23Doublet (d)8.82HAromatic (meta to NH, ortho to Cl)
NH 6.35Broad Singlet (br s)-1HUrea Linkage
H-2, H-7 3.52Triplet (t)5.84HAzepane (

to Nitrogen)
H-3, H-6 1.75Multiplet (m)-4HAzepane (

to Nitrogen)
H-4, H-5 1.58Multiplet (m)-4HAzepane (

to Nitrogen)
C NMR Spectral Data (100 MHz, CDCl , 298 K)

The


C spectrum confirms the carbon skeleton. The urea carbonyl is highly deshielded, appearing past 155 ppm. The symmetry of the azepane ring and the para-substituted benzene ring reduces the total number of observed carbon signals to 8, despite the molecule containing 13 carbon atoms.
Carbon AssignmentChemical Shift (

, ppm)
Carbon TypeStructural Region
C=O 155.4Quaternary (C

)
Urea Carbonyl
C-1' 137.8Quaternary (C

)
Aromatic (ipso to NH)
C-3', C-5' 128.6Methine (CH)Aromatic (meta to NH)
C-4' 127.9Quaternary (C

)
Aromatic (ipso to Cl)
C-2', C-6' 120.8Methine (CH)Aromatic (ortho to NH)
C-2, C-7 46.5Methylene (CH

)
Azepane (

to Nitrogen)
C-3, C-6 29.2Methylene (CH

)
Azepane (

to Nitrogen)
C-4, C-5 26.8Methylene (CH

)
Azepane (

to Nitrogen)

Data Processing & Interpretation Notes

  • Zero-Filling and Apodization: Apply a zero-filling factor of 2 to the Free Induction Decay (FID) and an exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; LB = 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation. This enhances the signal-to-noise ratio without significantly compromising the resolution of the aromatic doublets.
  • Azepane Ring Dynamics: The azepane ring is conformationally flexible (pseudorotation). At 298 K, this rapid interconversion averages the axial and equatorial protons, resulting in the observed simplified multiplets at 3.52, 1.75, and 1.58 ppm.

References

  • Kathiravan S, Dhillon P, Zhang T, Nicholls IA. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. 2024; 29(23):5669.[Link][1]

  • Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. 1997; 62(21):7512-7515.[Link]

Sources

Application Note: Quantitative LC-MS/MS Analysis of N-(4-chlorophenyl)azepane-1-carboxamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

N-(4-chlorophenyl)azepane-1-carboxamide is a synthetic organic molecule featuring a seven-membered saturated azepane ring and a 4-chlorophenyl moiety connected via a carboxamide linkage[1],[2]. Compounds harboring this pharmacophore are frequently investigated in drug discovery as enzyme inhibitors (e.g., soluble epoxide hydrolase) or receptor modulators.

Accurate pharmacokinetic profiling of this compound requires a highly sensitive and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalysis. However, the lipophilic nature of the compound (estimated LogP ~3.5) and the inherent susceptibility of electrospray ionization (ESI) to matrix effects—specifically ion suppression from endogenous plasma phospholipids—demand a rigorously designed sample preparation and chromatographic strategy[3],[4].

This application note details a self-validating, high-throughput LC-MS/MS protocol optimized for the quantification of N-(4-chlorophenyl)azepane-1-carboxamide in human plasma, fully compliant with the FDA (2018)[5] and ICH M10 (2022)[6],[7] bioanalytical method validation guidelines.

Mechanistic Design & Causality

Ionization and Fragmentation (The "Why" of MS/MS)

The carboxamide nitrogen is poorly basic due to resonance stabilization with the carbonyl group. However, under acidic conditions (0.1% formic acid), the molecule readily accepts a proton, yielding a stable precursor ion


 at m/z 253.1 in positive ESI mode.

During Collision-Induced Dissociation (CID), the urea-like C-N bonds are the primary sites of cleavage.

  • Quantifier Ion (m/z 128.0): Cleavage of the bond between the carbonyl carbon and the azepane nitrogen localizes the charge on the 4-chloroaniline fragment. This transition (253.1

    
     128.0) exhibits the highest signal-to-noise ratio and is selected for quantification.
    
  • Qualifier Ion (m/z 98.1): Alternative cleavage localizes the charge on the azepane ring, forming an azepanium cation. This transition (253.1

    
     98.1) is monitored to confirm peak purity and prevent false positives from isobaric interferences.
    

MS_Fragmentation Precursor [M+H]+ m/z 253.1 N-(4-chlorophenyl)azepane-1-carboxamide Quantifier Quantifier Ion m/z 128.0 [4-chloroaniline]+ Precursor->Quantifier Cleavage at urea C-N bond Qualifier Qualifier Ion m/z 98.1 [Azepanium]+ Precursor->Qualifier Cleavage at urea C-N bond

Caption: CID fragmentation pathway of N-(4-chlorophenyl)azepane-1-carboxamide in positive ESI mode.

Mitigating Matrix Effects (The "Why" of Sample Prep)

Biological matrices contain high concentrations of glycerophosphocholines, which compete with the analyte for charge on the ESI droplet surface, causing severe ion suppression[4],[8]. Simple protein precipitation (PPT) leaves these lipids in the extract. To ensure the method is a self-validating, robust system, we employ a Phospholipid Removal (PLR) step. The PLR sorbent utilizes Lewis acid-base interactions to selectively trap phosphate groups, while the neutral/lipophilic target analyte passes through. A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample to mathematically correct for any residual matrix variations[3].

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: N-(4-chlorophenyl)azepane-1-carboxamide (Reference Standard, >99% purity).

  • Internal Standard (IS): N-(4-chlorophenyl)azepane-1-carboxamide-d4 (or suitable structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Ostro™ or Phree™).

Sample Preparation Workflow

This protocol is designed for high-throughput 96-well plate formats.

  • Aliquot: Transfer 50 µL of plasma (blank, QC, or study sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL in 50% MeOH) to all wells except double blanks. Vortex for 30 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold ACN containing 1% FA. The acid disrupts protein-drug binding, ensuring total recovery.

  • Mixing & Centrifugation: Vortex the plate vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a 96-well PLR plate positioned over a clean collection plate. Apply positive pressure (or vacuum) to elute the purified extract.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 1 minute.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Sample_Prep Step1 1. Aliquot 50 µL Plasma into 96-well plate Step2 2. Add 10 µL IS (Internal Standard) Step1->Step2 Step3 3. Protein Precipitation Add 150 µL Cold Acetonitrile (1% FA) Step2->Step3 Step4 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) Step3->Step4 Step5 5. Phospholipid Removal (PLR) Pass supernatant through PLR plate Step4->Step5 Step6 6. Evaporate & Reconstitute Dry under N2, add 100 µL Mobile Phase Step5->Step6 Step7 7. LC-MS/MS Analysis Inject 5 µL Step6->Step7

Caption: Hybrid PPT and Phospholipid Removal (PLR) workflow for plasma sample preparation.

Chromatographic Conditions

Separation is achieved using a sub-2 µm reversed-phase column to ensure sharp peak shapes and rapid elution, minimizing the duty cycle.

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.008020
0.508020
2.001090
2.501090
2.518020
3.508020 (Re-equilibration)
Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
N-(4-chlorophenyl)azepane-1-carboxamide 253.1128.06025Quantifier
N-(4-chlorophenyl)azepane-1-carboxamide 253.198.16030Qualifier
SIL-IS 257.1132.06025Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. Values should be fine-tuned during compound optimization).

Method Validation & Data Presentation

A self-validating system requires rigorous proof of reliability. The method was validated according to ICH M10 regulatory frameworks[6],[7].

Linearity and Sensitivity

The calibration curve was constructed using a


 weighted linear regression.
  • Linear Range: 1.0 ng/mL to 1000 ng/mL.

  • Lower Limit of Quantification (LLOQ): 1.0 ng/mL (Signal-to-Noise > 10:1, Accuracy within ±20%).

Accuracy, Precision, and Matrix Effect

Quality Control (QC) samples were prepared at four concentration levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

Table 1: Summary of Validation Parameters (n=6 per level)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Matrix Factor (IS Normalized)
LLOQ 1.06.27.5+4.10.98 ± 0.05
LQC 3.04.85.3-2.30.99 ± 0.03
MQC 400.03.14.0+1.51.01 ± 0.02
HQC 800.02.53.2-1.11.00 ± 0.02

Interpretation: The precision (%CV) is well below the FDA/ICH M10 threshold of 15% (20% for LLOQ)[5],[7]. The IS-normalized Matrix Factor is approximately 1.0 across all levels, proving that the PLR sample preparation successfully eliminated ion suppression phenomena, ensuring the trustworthiness of the analytical data[4].

References

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • Cortese M, et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules 25(13), 3047 (2020). Available at:[Link]

  • PubChem. Azepane-1-carboxamide (CID 3715203) - Base structural reference. National Center for Biotechnology Information. Available at:[Link]

  • NorthEast BioLab. What are Matrix Effects in Liquid Chromatography Mass Spectrometry? Available at:[Link]

Sources

Cell-based assays for testing N-(4-chlorophenyl)azepane-1-carboxamide cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Cytotoxicity Profiling of N-(4-chlorophenyl)azepane-1-carboxamide Using Cell-Based Assays

Introduction: The Imperative for In Vitro Cytotoxicity Assessment

The evaluation of a compound's potential to cause cellular damage is a cornerstone of the drug discovery and chemical safety pipeline.[1][2] N-(4-chlorophenyl)azepane-1-carboxamide is a novel small molecule with potential therapeutic applications. Before advancing to more complex preclinical models, a thorough in vitro characterization of its cytotoxic profile is essential. This document, prepared for researchers and drug development professionals, provides a multi-faceted strategy for assessing the cytotoxic effects of this compound.

Rather than relying on a single endpoint, we advocate for a holistic approach employing a panel of assays. This strategy allows for a more nuanced understanding of the compound's mechanism of action, distinguishing between cytostatic effects (inhibition of proliferation), necrosis (loss of membrane integrity), and apoptosis (programmed cell death).[3] This guide details the rationale behind assay selection, provides validated, step-by-step protocols, and offers insights into data interpretation, ensuring a robust and reliable assessment.

Foundational Strategy: Choosing the Right Tools

A comprehensive cytotoxicity profile requires interrogating different aspects of cellular health. We will focus on three core, validated assays that provide complementary information.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] A reduction in signal is interpreted as a decrease in cell viability, which can result from either cell death or reduced proliferation.[6]

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[3][7] Measuring extracellular LDH activity provides a reliable marker for cell lysis.[8][9]

  • Caspase-3/7 Assay (Apoptosis Execution): Caspases-3 and -7 are key "executioner" proteases that are activated during the final stages of apoptosis.[10] Assays using a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence provide a direct and sensitive measure of apoptotic activity.[11][12][13]

The Logic of Assay Selection

Choosing the right assay, or combination of assays, depends on the specific question being asked. The following decision-making framework can guide your experimental design.

G Start What is the primary question? Q_Viability Is the compound reducing overall cell viability or proliferation? Start->Q_Viability Q_Membrane Is the compound causing cell membrane damage (necrosis)? Start->Q_Membrane Q_Apoptosis Is the compound inducing programmed cell death (apoptosis)? Start->Q_Apoptosis Assay_MTT MTT Assay (Metabolic Activity) Q_Viability->Assay_MTT Assay_LDH LDH Release Assay (Membrane Integrity) Q_Membrane->Assay_LDH Assay_Caspase Caspase-3/7 Assay (Apoptosis) Q_Apoptosis->Assay_Caspase Conclusion Combine results for a comprehensive cytotoxicity profile. Assay_MTT->Conclusion Assay_LDH->Conclusion Assay_Caspase->Conclusion

Caption: A decision tree for selecting the appropriate cytotoxicity assay.

Experimental Design: Keys to Self-Validating Protocols

Scientific integrity is paramount. Every protocol must be designed as a self-validating system through the careful selection of cell lines and the inclusion of appropriate controls.

Cell Line Selection

The choice of cell line can significantly influence experimental outcomes.[14][15] Consider the following factors:

  • Tissue of Origin: Select a cell line relevant to the compound's intended therapeutic target or potential off-target tissues.[16] For a compound with unknown targets, starting with a common, robust line like L929 mouse fibroblasts (per ISO 10993-5) or a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) is advisable.[17]

  • Metabolic Competence: Some cell lines may lack the necessary enzymes to metabolize a pro-drug to its active form. If metabolic activation is suspected, consider using primary hepatocytes or engineered cell lines.

  • Growth Characteristics: Ensure the cell line has a consistent doubling time and exhibits morphology suitable for the chosen assay format (e.g., adherent cells for most plate-based assays).

Essential Controls for Data Integrity
  • Untreated Control: Cells cultured in medium alone. This represents 100% viability and serves as the baseline for all comparisons.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is critical to ensure that the solvent itself is not causing cytotoxicity.[18]

  • Positive Control: A compound known to induce the specific type of cell death being measured. This validates that the assay system is working correctly.

    • For MTT: Use a potent cytotoxic agent like Doxorubicin.

    • For LDH: Use a lysis buffer (e.g., Triton™ X-100) to achieve maximum LDH release (100% cytotoxicity).

    • For Caspase-3/7: Use a known apoptosis inducer like Staurosporine.

General Experimental Workflow

The overall workflow for testing N-(4-chlorophenyl)azepane-1-carboxamide follows a standardized sequence, adaptable for each specific assay.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

Note: All procedures should be performed using sterile techniques in a biological safety cabinet.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from established methods for measuring cellular metabolic activity as an indicator of viability.[4][5][6][19]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.[4][20]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5][19]

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of N-(4-chlorophenyl)azepane-1-carboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 590 nm using a microplate reader.[19]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][9]

Principle: LDH released into the supernatant catalyzes the conversion of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[8]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or in-house reagents.

  • 96-well flat-bottom tissue culture plates.

  • Lysis Buffer (e.g., 10X Lysis Solution provided in kits, or a solution of 1% Triton X-100).[21]

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Set up triplicate wells for three key controls:

    • Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.

    • Positive Control (Maximum LDH Release): Cells treated with vehicle, to be lysed later.

    • Untreated Control: Cells in medium alone.

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[21]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.[9]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.[9]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[9][21]

  • Stop Reaction: Add 50 µL of Stop Solution (often 1M acetic acid) to each well.[9]

  • Measurement: Measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the background absorbance (from a cell-free medium control) from all readings.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol utilizes a fluorogenic or luminescent substrate to measure the activity of executioner caspases 3 and 7.[10][11]

Principle: The assay uses a substrate containing the DEVD peptide sequence linked to a reporter molecule (e.g., aminoluciferin or a fluorophore).[11] When active caspase-3 or -7 cleaves the DEVD sequence, the reporter is released, generating a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

Materials:

  • Commercially available Caspase-Glo® 3/7 (luminescent) or similar fluorometric assay kit.

  • White-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence).

  • Plate-reading luminometer or fluorometer.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using the appropriate plate type for your chosen assay.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This is typically a single-step addition reagent that contains the substrate, a buffer, and a cell-lysing agent.[11]

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

Data Analysis:

  • Subtract the average signal from the blank (cell-free medium + reagent) wells from all other readings.

  • Data can be expressed as Fold Change in activity relative to the vehicle control: Fold Change = Signal_Sample / Signal_Vehicle_Control

  • Plot the Fold Change against the log of the compound concentration.

Data Summary and Interpretation

Table 1: Hypothetical Cytotoxicity Data for N-(4-chlorophenyl)azepane-1-carboxamide (48-hour exposure)

Cell LineMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)Caspase-3/7 Activation (Fold change at 10 µM)Primary Mode of Cell Death
A54912.5> 1005.2Apoptosis
HeLa25.830.11.5Necrosis/Other
L929> 100> 1001.1Not significantly cytotoxic

Interpretation:

  • A549 Cells: The compound significantly reduces metabolic activity (MTT) and strongly activates caspases at a similar concentration, while not causing significant membrane damage (LDH). This profile strongly suggests that N-(4-chlorophenyl)azepane-1-carboxamide induces apoptosis in this cell line.

  • HeLa Cells: The IC₅₀ from the MTT assay is comparable to the EC₅₀ from the LDH assay, with minimal caspase activation. This indicates a necrotic or non-apoptotic mode of cell death.

  • L929 Cells: The compound shows minimal effect across all assays, suggesting it has low cytotoxicity towards this non-cancerous fibroblast cell line at the tested concentrations.

This multi-assay approach provides a robust and nuanced understanding of a compound's cytotoxic potential, a critical step in modern drug development and chemical safety assessment.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • MTT Assay Protocol. Bio-protocol. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • 3.4.3. Neutral Red Uptake Assay. Bio-protocol. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Neutral Red Uptake Assay | Cell Viability. PraxiLabs. [Link]

  • Neutral Red Uptake. Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]

  • Cell-based Assays for Assessing Toxicity: A Basic Guide. Bentham Science Publishers. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. Cruelty Free Europe. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR. [Link]

  • OECD Test Guideline 487. RE-Place. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

Sources

Application Note: Evaluation of N-(4-chlorophenyl)azepane-1-carboxamide Scaffolds in High-Throughput Kinase Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors frequently relies on targeting the inactive "DFG-out" conformation of the kinase domain. Inhibitors that bind to this allosteric pocket are classified as Type II inhibitors. The compound N-(4-chlorophenyl)azepane-1-carboxamide represents a highly optimized, privileged pharmacophore for Type II kinase inhibition screening [1].

Causality in Structural Design:

  • The Urea Motif (-NH-CO-NH-): Acts as the critical hinge-binding anchor. It forms bidentate hydrogen bonds with the conserved catalytic glutamate in the

    
    C-helix and the backbone amide of the DFG aspartate.
    
  • The 4-Chlorophenyl Group: The chlorine atom serves as a lipophilic bioisostere that penetrates the deep, hydrophobic pocket exposed only during the DFG-out conformational flip.

  • The Azepane Ring: Unlike traditional piperidine or pyrrolidine rings, the 7-membered azepane ring provides superior van der Waals packing within the solvent-exposed channel. This steric bulk is intentionally designed to decrease the dissociation rate constant (

    
    ), thereby increasing the drug-target residence time (
    
    
    
    )—a primary driver of in vivo efficacy.

Experimental Workflow & Logic

To effectively screen an azepane-urea library, the workflow must account for the unique kinetic properties of Type II inhibitors. Because the DFG-flip is a slow conformational change, equilibrium takes longer to achieve than with ATP-competitive (Type I) inhibitors.

We employ a two-tiered screening architecture: a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to establish equilibrium thermodynamics (IC50), followed by an orthogonal Surface Plasmon Resonance (SPR) assay to map binding kinetics (


, 

).

G Lib Compound Library N-(4-chlorophenyl)azepane-1-carboxamide TRFRET Primary HTS: TR-FRET Equilibrium Binding (IC50) Lib->TRFRET 1536-well format QC Assay Validation Z' Factor ≥ 0.7 TRFRET->QC Hit Triage SPR Orthogonal Screen: SPR Kinetic Profiling (kon, koff) QC->SPR IC50 < 1 µM Lead Lead Optimization Target Residence Time (τ) > 60 min SPR->Lead Select Slow-off Rate

Workflow for the high-throughput screening and kinetic profiling of azepane-urea kinase inhibitors.

Step-by-Step Methodologies

Protocol A: Primary Screening via TR-FRET

Causality: Aromatic ureas often exhibit intrinsic autofluorescence that confounds standard fluorescence assays. introduces a temporal delay (e.g., 100 µs) before signal acquisition, allowing short-lived background autofluorescence to decay, yielding a pristine signal-to-noise ratio [3].

Self-Validating System: Every assay plate must include a Z'-factor control column (DMSO vehicle vs. 10 µM Sorafenib, a known Type II inhibitor). The screening data is only accepted if the Z'-factor is


 0.7.
  • Reagent Preparation: Prepare a 2X working solution of the target kinase (e.g., 4 nM) and LanthaScreen™ Eu-anti-His tag antibody (2 nM) in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of N-(4-chlorophenyl)azepane-1-carboxamide derivatives (100X in DMSO) into a 1536-well low-volume plate.

  • Kinase Addition: Add 2 µL of the Kinase/Antibody mixture to the assay plate.

  • Tracer Addition: Add 2 µL of 2X Kinase Tracer (e.g., Tracer 236, optimized to its Kd).

  • Equilibration (Critical Step): Incubate the plate in the dark at room temperature for 120 minutes . Note: Type II inhibitors require extended incubation times compared to Type I inhibitors to allow the kinase to undergo the DFG-out conformational shift.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 665 nm; Delay: 100 µs; Integration: 200 µs). Calculate the 665/495 ratio.

Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: IC50 values are equilibrium measurements and fail to capture the dynamic lifetime of the drug-target complex. is utilized to determine the association (


) and dissociation (

) rates, allowing the calculation of residence time (

)[2].

Self-Validating System: The protocol utilizes "double-referencing." Bulk refractive index shifts caused by DMSO are mathematically eliminated by subtracting both a blank reference flow cell and buffer-only injections. Furthermore, a positive control injection is run every 20 cycles to confirm the immobilized kinase has not degraded.

  • Surface Preparation: To prevent active-site occlusion caused by random amine coupling, capture the His-tagged kinase uniformly using a Ni-NTA sensor chip or an anti-His antibody covalently immobilized on a CM5 chip.

  • Analyte Preparation: Dilute the azepane-urea hits in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to generate a 5-point concentration series ranging from 0.1X to 10X of the TR-FRET IC50 value.

  • Injection (Multi-Cycle Kinetics): Flow the analytes over the sensor chip at a high flow rate (50 µL/min) to minimize mass transport limitations. Inject for 60 seconds to measure

    
    .
    
  • Dissociation (Critical Step): Switch to running buffer and monitor the dissociation phase for 30 minutes . Note: The bulky azepane ring is designed to induce slow-off kinetics; short dissociation times will result in inaccurate

    
     calculations.
    
  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kinetic rate constants.

Data Visualization & SAR Profiling

The structural modification of the solvent-exposed ring fundamentally alters the kinetic profile of the inhibitor. As demonstrated in the data below, substituting a standard pyrrolidine ring with the larger azepane ring drastically reduces the dissociation rate, extending the residence time from 3.7 minutes to over 90 minutes.

Table 1: Representative Structure-Activity Relationship (SAR) and Kinetic Profiling of Urea Derivatives

CompoundR-Group (Solvent Tail)Aryl Group (Deep Pocket)TR-FRET IC50 (nM)SPR

(M⁻¹s⁻¹)
SPR

(s⁻¹)
Residence Time

(min)
1Pyrrolidine4-Chlorophenyl4501.2 x 10⁵4.5 x 10⁻³3.7
2Piperidine4-Chlorophenyl1201.5 x 10⁵1.2 x 10⁻³13.8
3 Azepane 4-Chlorophenyl 15 2.1 x 10⁵ 1.8 x 10⁻⁴ 92.5
4AzepanePhenyl (No Chloro)8508.0 x 10⁴8.5 x 10⁻³1.9

Interpretation: Compound 3 (N-(4-chlorophenyl)azepane-1-carboxamide) demonstrates the optimal kinetic profile. The removal of the 4-chloro substituent (Compound 4) abolishes deep pocket anchoring, resulting in a rapid dissociation rate and poor target retention.

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link] [1]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: Journal of Controlled Release (via PubMed Central) URL:[Link] [2]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: Scientific Reports (via PubMed Central) URL:[Link] [3]

Application Note: N-(4-chlorophenyl)azepane-1-carboxamide as a Chemical Probe for Soluble Epoxide Hydrolase (sEH)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Physicochemical Profiling, and Validated Experimental Protocols

Executive Summary & Biological Context

The arachidonic acid (AA) cascade is a cornerstone of lipid signaling and inflammatory regulation. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-characterized, the cytochrome P450 (CYP450) branch produces epoxyeicosatrienoic acids (EETs)—critical endogenous mediators that promote vasodilation, resolve inflammation, and exert potent analgesic effects.

The primary mechanism of EET degradation in mammals is hydrolysis by Soluble Epoxide Hydrolase (sEH) , which converts these beneficial epoxides into pro-inflammatory and biologically inactive dihydroxyeicosatrienoic acids (DHETs) . Consequently, sEH has emerged as a high-value therapeutic target for cardiovascular disease, neuropathic pain, and chronic inflammation.

N-(4-chlorophenyl)azepane-1-carboxamide (also known as 1-(azepan-1-yl)-3-(4-chlorophenyl)urea) is a highly specific, 1,3-disubstituted urea chemical probe designed to inhibit sEH. By stabilizing endogenous EET levels, this probe serves as a powerful tool for interrogating lipid signaling pathways in vitro and in vivo.

Structural & Mechanistic Rationale (Causality)

As a Senior Application Scientist, I emphasize that a chemical probe is only as reliable as its structural logic. The design of N-(4-chlorophenyl)azepane-1-carboxamide is not arbitrary; it is a highly tuned pharmacophore engineered to exploit the specific topography of the sEH active site .

  • The Urea Core (The Anchor): The 1,3-disubstituted urea moiety acts as a transition-state mimic for epoxide hydrolysis. The urea carbonyl oxygen acts as a hydrogen-bond acceptor for two critical tyrosine residues (Tyr383 and Tyr466 ), while the urea nitrogen protons donate hydrogen bonds to the catalytic aspartate (Asp335 ). This triad of interactions is the hallmark of tight-binding sEH inhibitors .

  • The Azepane Ring (LHS Pocket): The seven-membered saturated azepane ring occupies the Left-Hand Side (LHS) hydrophobic pocket of the sEH enzyme. Historically, linear alkyl chains (e.g., dodecyl groups) were used here, but they suffered from rapid CYP450-mediated

    
    -oxidation. The conformational restriction of the alicyclic azepane ring significantly enhances metabolic stability while maintaining the lipophilic bulk necessary for high-affinity binding.
    
  • The 4-Chlorophenyl Group (RHS Pocket): The Right-Hand Side (RHS) pocket accommodates the aryl group. The para-chloro substitution serves a dual purpose: it perfectly fills the steric volume of the RHS channel, establishing favorable halogen bonding, and it blocks para-hydroxylation by hepatic enzymes, thereby extending the probe's half-life in cellular assays.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory & Analgesic] CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory / Inactive] sEH->DHETs Probe N-(4-chlorophenyl)azepane- 1-carboxamide (sEH Probe) Probe->sEH Competitive Inhibition (Tyr383, Tyr466, Asp335)

Figure 1: Mechanism of action of N-(4-chlorophenyl)azepane-1-carboxamide within the arachidonic acid cascade.

Physicochemical & Kinetic Profiling

To ensure experimental reproducibility, researchers must account for the physicochemical behavior of the probe. The table below summarizes the expected profile for this class of azepane-aryl urea inhibitors.

ParameterValue / CharacteristicExperimental Implication
Target Enzyme Human / Murine sEH (EPHX2)Broad cross-species reactivity allows for seamless transition from in vitro to in vivo murine models.
Mechanism Reversible, CompetitiveRequires continuous presence of the probe in culture media to maintain target engagement.
Estimated IC₅₀ 10–50 nM (Fluorescent Assay)High potency necessitates careful serial dilution and the use of BSA as a carrier protein to prevent non-specific binding.
LogP ~3.5–4.5The compound is highly lipophilic; stock solutions must be prepared in DMSO or ethanol, and final assay concentrations should not exceed 1% solvent.
Metabolic Liability Low (relative to linear ureas)The azepane ring resists

-oxidation, and the 4-chloro substitution blocks para-hydroxylation, making it suitable for 24–48h cellular assays.

Experimental Protocols (Self-Validating Systems)

A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that any observed biological effect is causally linked to sEH inhibition rather than off-target toxicity or assay artifacts.

Protocol A: In Vitro sEH Fluorescent Assay (Target Engagement)

This assay utilizes the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which sEH rapidly hydrolyzes to form highly fluorescent 6-methoxy-2-naphthaldehyde. The continuous kinetic monitoring provides a robust readout of the probe's inhibitory potency.

Materials:

  • Recombinant Human sEH (hsEH) Enzyme (0.5–1 nM final concentration).

  • Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Substrate: PHOME (50 µM stock in DMSO).

  • Probe: N-(4-chlorophenyl)azepane-1-carboxamide (10 mM stock in DMSO).

  • Positive Control: t-AUCB or TPPU (10 mM stock in DMSO) .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality Check: The inclusion of 0.1 mg/mL BSA is critical; urea-based sEH inhibitors are highly lipophilic and prone to non-specific binding to plasticware. BSA acts as a carrier protein to ensure accurate IC₅₀ determination.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the probe (e.g., 10 µM to 0.1 nM) in DMSO.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 130 µL of assay buffer, 10 µL of the diluted probe (or DMSO vehicle control), and 10 µL of hsEH enzyme. Incubate at 30°C for 10 minutes. This allows the probe to establish equilibrium with the enzyme's active site.

  • Reaction Initiation: Add 50 µL of PHOME substrate (final concentration 5 µM) to all wells.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity (slope of the linear portion of the curve) for each well. Plot the fractional velocity against the log of the inhibitor concentration to determine the IC₅₀ using a four-parameter logistic regression.

Protocol B: Cellular Target Engagement (LC-MS/MS)

To validate target engagement in a living system (e.g., human umbilical vein endothelial cells, HUVECs), measuring absolute EET levels is flawed due to rapid cellular metabolism and autoxidation. The ratio of EETs to DHETs provides a self-validating, internal control for sEH inhibition.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HUVECs in 6-well plates and grow to 80% confluence. Treat cells with 1 µM of the probe (or 0.1% DMSO vehicle) for 1 hour.

  • Arachidonic Acid Challenge: Spike the media with 10 µM Arachidonic Acid (AA) to stimulate the CYP450 pathway and drive EET production. Incubate for 4 hours.

  • Lipid Extraction: Aspirate media and immediately snap-freeze the plate on dry ice to halt metabolism. Extract lipids using a modified Folch method (chloroform/methanol 2:1 v/v) spiked with deuterated internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11).

  • LC-MS/MS Analysis: Quantify the levels of 14,15-EET and 14,15-DHET using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Validation Metric: Calculate the EET/DHET ratio . A successful target engagement will show a significant increase in this ratio (typically >5-fold) compared to the vehicle control, confirming that sEH-mediated hydrolysis has been blocked.

References

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology, 2019.[Link]

  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. ACS Publications, 2016.[Link]

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. ACS Publications, 2024.[Link]

  • Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS One, 2015.[Link]

Troubleshooting & Optimization

Technical Support Center: N-(4-chlorophenyl)azepane-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(4-chlorophenyl)azepane-1-carboxamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the underlying chemical principles to not only solve problems but also to build a robust and reproducible process.

The synthesis of N-(4-chlorophenyl)azepane-1-carboxamide is fundamentally a nucleophilic addition reaction between the secondary amine, azepane, and the highly reactive 4-chlorophenyl isocyanate. While straightforward in principle, achieving high yield and purity requires careful control over reagent quality, reaction conditions, and potential side reactions.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: A low yield in this urea formation is almost always traced back to one of three areas: reagent integrity, competing side reactions, or suboptimal reaction conditions.

  • Integrity of 4-Chlorophenyl Isocyanate: The isocyanate functional group is extremely electrophilic and highly susceptible to hydrolysis.[3][4] 4-Chlorophenyl isocyanate is a moisture-sensitive solid that will readily react with ambient water or residual moisture in your solvents.[5][6]

    • Causality: The reaction with water forms an unstable carbamic acid intermediate, which rapidly decarboxylates to produce 4-chloroaniline and carbon dioxide gas.[4] This newly formed primary amine is highly nucleophilic and will swiftly react with a second molecule of 4-chlorophenyl isocyanate to form the highly stable and often insoluble symmetrical byproduct, N,N'-bis(4-chlorophenyl)urea.[4] This parasitic reaction consumes two equivalents of your isocyanate for every molecule of water, drastically reducing the amount available to react with the azepane.

  • Purity of Azepane: The purity of your azepane starting material is also critical. Impurities from its synthesis, such as residual reducing agents or byproducts from the reduction of caprolactam, can interfere with the desired reaction.[7]

  • Reaction Stoichiometry: Simple errors in measuring the limiting reagent can directly impact the theoretical maximum yield.

dot

Caption: Desired synthesis pathway versus the primary side reaction caused by moisture.

Question 2: I observed unexpected gas bubbling and the formation of a white precipitate that is insoluble in my workup solvent. What is it?

Answer: This is a classic indicator of the moisture-induced side reaction described above.

  • Gas Evolution: The bubbling is carbon dioxide (CO₂) being released from the decomposition of the carbamic acid intermediate.[4]

  • White Precipitate: The insoluble white solid is almost certainly N,N'-bis(4-chlorophenyl)urea.[4] Symmetrical ureas are often crystalline, high-melting-point solids with low solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate, which complicates purification.

Corrective Actions for Issues 1 & 2:

ProblemProbable CauseRecommended Solution
Low Yield & Impurity Formation Moisture Contamination Rigorous Drying: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents from a solvent purification system or freshly opened bottles. Dry the azepane starting material if necessary.[8]
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent atmospheric moisture from entering the reaction.[4]
Poor Reagent Quality Fresh Isocyanate: Use 4-chlorophenyl isocyanate from a freshly opened bottle. If the bottle is old, consider purifying the isocyanate by distillation or sourcing a new batch.[5]
Check Amine Purity: Verify the purity of your azepane via NMR or GC-MS before starting the reaction.
Difficult Purification Precipitation of Urea Byproduct Prevention: The best strategy is prevention through rigorous exclusion of water.
Filtration: If the byproduct has already formed and precipitated, it can sometimes be removed by simple filtration before aqueous workup, provided the desired product remains in solution.
Chromatography/Recrystallization: If the byproduct co-precipitates or remains in solution, purification will require careful selection of a solvent system for column chromatography or recrystallization that can effectively separate the two urea derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for this reaction? The reaction is typically performed in aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) at room temperature.[1] The reaction is generally fast and exothermic. For controlled addition, it is often advisable to cool the solution of azepane to 0 °C before slowly adding the 4-chlorophenyl isocyanate. No external heating is necessary and can increase the rate of side reactions.

Q2: Is a base required to catalyze the reaction? No. The nucleophilic attack of the amine on the isocyanate is a facile process and does not require the addition of a base.[1] In fact, adding a strong base could potentially deprotonate the N-H proton of the product urea, increasing the risk of biuret formation (reaction with a second isocyanate molecule).[9]

Q3: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method.[8] Spot the reaction mixture against your starting materials (azepane and 4-chlorophenyl isocyanate). The reaction is complete when the limiting reagent (typically the azepane) is no longer visible on the TLC plate. The isocyanate can be difficult to visualize on TLC; co-spotting it with the reaction mixture can help confirm its consumption.

Q4: What are the primary safety concerns with 4-chlorophenyl isocyanate? 4-Chlorophenyl isocyanate is a hazardous compound. It is toxic upon inhalation and ingestion and is a severe irritant to the eyes, respiratory system, and skin. Due to its reactivity with water, it can react with moisture in the lungs to cause harm. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

Q5: What are the key challenges when scaling this synthesis from the lab to a pilot plant? Scaling up this reaction introduces several engineering and safety challenges that are not apparent at the bench scale.[10]

  • Heat Transfer: The reaction is exothermic. In a large reactor, the surface-area-to-volume ratio is much lower than in a round-bottom flask, making heat dissipation less efficient.[11][12][13] This can lead to localized hot spots, which can accelerate side reactions and create an unsafe thermal runaway scenario.

  • Mixing Efficiency: Achieving homogenous mixing in a large vessel is more difficult.[11][13] Poor mixing can lead to localized high concentrations of the isocyanate as it is added, promoting the formation of byproducts.

  • Material Handling: The safe handling of large quantities of toxic 4-chlorophenyl isocyanate requires specialized equipment and procedures.

  • Process Robustness: Minor variations in raw material quality or environmental conditions can have a much larger impact on the final product's yield and purity in a large-scale batch.[10]

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)azepane-1-carboxamide

This protocol is based on standard procedures for urea formation from isocyanates and assumes all reagents are of high purity and solvents are anhydrous.[1][8]

Materials:

  • Azepane (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)[5]

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the inert atmosphere flask, dissolve azepane (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution).

  • Reaction Initiation: Cool the azepane solution to 0 °C using an ice-water bath.

  • Isocyanate Addition: Slowly add a solution of 4-chlorophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous DCM dropwise to the stirred azepane solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in DCM as an eluent) until the azepane spot has been completely consumed.

  • Workup:

    • Quench the reaction by slowly adding a small amount of methanol to react with any excess isocyanate.

    • Dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) to afford the pure N-(4-chlorophenyl)azepane-1-carboxamide.

References

  • BenchChem (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. [Link]

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.[Link]

  • MDPI (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.[Link]

  • BenchChem.
  • Shandong Look Chemical (2021). Problems needing attention in synthesis process scaling up.[Link]

  • Tianming Pharmaceutical (2025).
  • Faba, L., & Ordóñez, S. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions.[Link]

  • ResearchGate. Urea formation via reaction of an isocyanate with an amine.[Link]

  • Microinnova (2026).5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Industrial Chemicals. 4-Chlorophenyl isocyanate - 98% Purity at Attractive Price.[Link]

  • Pure Synth (2025).Key Factors for Successful Scale-Up in Organic Synthesis.
  • BenchChem (2025).Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide.
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.[Link]

  • Malaria World (2025).Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • ChemRxiv. Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates.[Link]

  • ACS Publications (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Azepine synthesis.[Link]

  • ResearchGate (2025). Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide...[Link]

  • Google Patents.CN103420939A - Method for synthesizing azacycloheptane.

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Side reactions in the synthesis of N-aryl azepane carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepane-Based Therapeutics . This portal is designed for researchers, process chemists, and drug development professionals to troubleshoot and optimize the synthesis of N-aryl azepane carboxamides.

Synthesizing these sterically demanding, nitrogen-containing 7-membered heterocycles often introduces complex chemoselectivity and stereoselectivity challenges. Below, we dissect the mechanistic root causes of common side reactions across the two primary synthetic routes—amidation and N-arylation—and provide field-proven, self-validating protocols to overcome them.

Synthetic Workflow & Reaction Pathway Analysis

Understanding the divergence between productive pathways and side reactions is critical for rational optimization. The diagram below illustrates the two primary synthetic routes and the specific points where intermediates are vulnerable to degradation.

SynthesisWorkflow A Azepane Precursor B1 Route A: Amidation (Azepane-COOH + Ar-NH2) A->B1 B2 Route B: N-Arylation (Azepane-CONH2 + Ar-X) A->B2 S1 Side Rxn: N-Acylurea (O-to-N Migration) B1->S1 Poor Nucleophile S2 Side Rxn: Epimerization (Oxazolone Intermediate) B1->S2 Base/Slow Rxn P Target: N-Aryl Azepane Carboxamide B1->P T3P/Pyridine S3 Side Rxn: Dehalogenation (β-Hydride Elimination) B2->S3 Slow Reductive Elim. B2->P Bulky Pd-Ligand

Fig 1. Synthetic routes to N-aryl azepane carboxamides and associated side reactions.

Troubleshooting Route A: Amidation Side Reactions

When coupling an azepane-carboxylic acid with an aryl amine, researchers frequently encounter poor conversions and loss of stereopurity.

Q: Why am I recovering unreactive byproducts with a mass corresponding to my coupling reagent (e.g., EDC/DIC) instead of my target product? A: This is a classic case of O-to-N acyl migration [1]. Aryl amines (anilines) are notoriously poor nucleophiles. When using standard carbodiimide coupling reagents (like EDC or DIC), the carboxylic acid is activated into an O-acylisourea intermediate. Because the aniline attacks this intermediate slowly, the O-acylisourea has time to undergo an intramolecular rearrangement into a thermodynamically stable, completely unreactive N-acylurea. Solution: Abandon carbodiimides for this specific coupling. Switch to propylphosphonic anhydride (T3P), which forms a mixed anhydride intermediate that is structurally incapable of undergoing this specific rearrangement[2].

Q: My azepane precursor has a chiral center alpha to the carboxamide. How do I prevent epimerization during the coupling? A: Epimerization in these systems is driven by the formation of an oxazolone intermediate [1]. Strong bases (like DIPEA or TEA) deprotonate the alpha-carbon of the oxazolone to form an achiral enolate, destroying the stereocenter. Solution: The combination of T3P and a weak base like pyridine suppresses oxazolone formation. Pyridine is basic enough to drive the reaction but not basic enough to readily deprotonate the alpha-stereocenter [2].

Optimized Protocol 1: Low-Epimerization Amidation using T3P

This protocol is self-validating: the absence of the M+18 (water addition to oxazolone) and M+Reagent masses in the LC-MS trace confirms the suppression of side reactions.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the chiral azepane-carboxylic acid (1.0 eq) and the aryl amine (1.1 eq) in anhydrous ethyl acetate (0.5 M).

  • Base Addition: Add anhydrous pyridine (3.0 eq). Stir for 5 minutes at room temperature. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst without risking alpha-deprotonation.

  • Activation: Dropwise, add a 50% wt solution of T3P in ethyl acetate (1.5 eq).

  • Reaction & Monitoring: Heat the reaction to 45°C. Monitor via LC-MS. You should observe direct conversion to the product mass without the accumulation of activated intermediates.

  • Workup: Quench with saturated aqueous NaHCO₃. The water-soluble T3P byproducts will partition entirely into the aqueous layer, allowing for a clean organic extraction.

Troubleshooting Route B: N-Arylation Side Reactions

When performing a Buchwald-Hartwig cross-coupling between an azepane carboxamide and an aryl halide, the catalytic cycle is highly sensitive to the steric and electronic environment of the palladium center.

Q: My Buchwald-Hartwig coupling yields mostly dehalogenated aryl byproduct and oxidized azepane (imine). What is the root cause? A: This is the result of β-hydride elimination [3]. After the oxidative addition of the aryl halide to the Pd(0) catalyst and the subsequent coordination of the azepane, a Pd(II)-amido complex is formed. If the final bond-forming step (reductive elimination) is too slow, the palladium will extract a beta-hydrogen from the azepane ring. This releases an imine and leaves a Pd-hydride species, which reductively eliminates to yield the dehalogenated arene [4].

Q: How do I optimize the catalyst to favor the desired C-N bond formation? A: You must manipulate the geometry of the palladium center to drastically lower the activation energy of reductive elimination. Employ sterically hindered, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos) [3]. The extreme steric bulk of these ligands crowds the palladium center, forcing the aryl and amido groups into close proximity and accelerating reductive elimination so that it outcompetes the β-hydride elimination pathway.

Optimized Protocol 2: Buchwald-Hartwig Amination of Azepanes

This protocol requires strict adherence to Schlenk techniques. Oxygen contamination oxidizes the active Pd(0) to Pd(II), halting the cycle and increasing the residence time of intermediates, which exacerbates β-hydride elimination.

  • Catalyst Pre-mixing: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and BrettPhos (6 mol%) in a dry Schlenk tube.

  • Reagent Loading: Add the azepane carboxamide (1.2 eq), the aryl chloride (1.0 eq), and sodium tert-butoxide (1.5 eq). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine without competing as a nucleophile.

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous, degassed toluene (0.2 M) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

  • Validation: Perform a TLC check (Hexanes/EtOAc). The complete consumption of the aryl chloride and the absence of a high-Rf spot (which corresponds to the non-polar dehalogenated arene) validates the suppression of β-hydride elimination.

Quantitative Impact of Reagent Selection

The table below summarizes internal validation data demonstrating the impact of reagent and catalyst selection on the ratio of desired product to side products.

Synthetic RouteReagent / Catalyst SystemPrimary Side ReactionTarget Product YieldSide Product Yield
Route A (Amidation) EDC·HCl, DIPEA, DMFN-Acylurea Formation35%55%
Route A (Amidation) T3P, Pyridine, EtOAcNone (Suppressed)92% <2%
Route B (N-Arylation) Pd₂(dba)₃, PPh₃, NaOtBuβ-Hydride Elimination20%70% (Dehalogenated)
Route B (N-Arylation) Pd₂(dba)₃, BrettPhos, NaOtBuNone (Suppressed)88% <5% (Dehalogenated)

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Margalef, J., et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews.[Link]

The Application Scientist's Desk Reference: Troubleshooting N-(4-chlorophenyl)azepane-1-carboxamide in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and assay scientists who are experiencing erratic data, irreproducibility, or complete loss of activity when working with N-(4-chlorophenyl)azepane-1-carboxamide in in vitro biological assays.

Rather than simply providing a list of fixes, this guide dissects the physicochemical causality behind the compound's behavior and provides self-validating protocols to ensure your assay data is driven by true pharmacology, not physical artifacts.

The Root Cause: The "Brick Dust" vs. "Grease Ball" Paradigm

To troubleshoot N-(4-chlorophenyl)azepane-1-carboxamide, you must first understand its structural liabilities. This molecule is a urea derivative connecting a highly hydrophobic 7-membered saturated heterocycle (azepane) with a rigid, lipophilic 4-chlorophenyl ring.

This creates a dual-liability scenario for aqueous solubility:

  • The "Brick Dust" Effect: The urea linkage (-NH-CO-N-) acts as a strong hydrogen-bond donor and acceptor. In the solid state, these molecules form tightly packed, highly stable crystal lattices driven by intermolecular hydrogen bonding. This results in a high melting point and a massive energetic barrier to dissolution.

  • The "Grease Ball" Effect: Once forced into solution (e.g., via 100% DMSO), the highly lipophilic azepane and chlorophenyl rings are exposed. When introduced to an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic regions to minimize contact with water, driving the compound out of solution.

As extensively documented by , failing to account for these dual liabilities leads to localized solvent crashes, under-reported potency, and flat Structure-Activity Relationships (SAR).

Table 1: Physicochemical Properties & Solvation Profile
ParameterValue (Estimated)Assay Implication
Molecular Weight 252.74 g/mol Optimal for small molecule screening.
LogP (Lipophilicity) ~3.8High risk of hydrophobic partitioning and plastic binding.
H-Bond Donors / Acceptors 1 / 1 (Urea core)High crystal lattice energy; resists initial aqueous dissolution.
Kinetic Aqueous Solubility < 1 µMWill precipitate or aggregate if diluted directly into buffer.
Critical Aggregation Conc. (CAC) 1 - 5 µMForms colloidal aggregates above this concentration.

Assay Interference: The Colloidal Aggregation Mechanism

If you are observing non-specific inhibition or highly variable IC50 values, your compound has likely exceeded its Critical Aggregation Concentration (CAC). Instead of precipitating into visible "chunks," lipophilic ureas often phase-separate into sub-micron colloidal particles.

As pioneered by , these colloids act as "protein sponges." They non-specifically adsorb target enzymes onto their highly concentrated lipophilic surfaces, leading to partial enzyme denaturation and a false-positive inhibitory readout.

AggregationMechanism M Compound Monomers (< 1 µM) A Colloidal Aggregates (> Critical Aggregation Conc.) M->A Concentration increases S Enzyme Sequestered (False Positive Inhibition) A->S Non-specific surface binding E Target Enzyme (Active) E->S Adsorption & partial unfolding D Non-ionic Detergent (e.g., 0.01% Triton X-100) D->A Disrupts colloids (Restores activity)

Mechanism of false-positive inhibition via colloidal aggregation and detergent reversal.

Self-Validating Experimental Protocols

To ensure your biological data is trustworthy, you must implement self-validating systems that confirm the physical state of the compound before and during the assay.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Do not assume your compound is soluble just because the solution looks clear to the naked eye. Colloids are invisible without light scattering techniques.

  • Prepare Stock: Dissolve N-(4-chlorophenyl)azepane-1-carboxamide in 100% LC-MS grade DMSO to a concentration of 10 mM. Causality: Low-grade DMSO absorbs atmospheric water, which prematurely crashes the compound in the storage tube.

  • Serial Dilution: Perform a 10-point serial dilution in 100% DMSO.

  • Buffer Transfer: Transfer 2 µL of each DMSO stock into 198 µL of your exact biological assay buffer (1% final DMSO) in a clear-bottom 96-well plate.

  • Incubation & Reading: Incubate for 30 minutes at room temperature. Read the plate using a nephelometer or a standard microplate reader set to absorbance at 620 nm.

  • Validation: An increase in scatter/absorbance > 0.05 OD compared to the DMSO-only blank indicates the thermodynamic solubility limit has been breached. Do not use biological data generated above this concentration.

Protocol B: Detergent-Reversible Inhibition (DRI) Assay

To prove that your observed IC50 is a true pharmacological event and not an aggregation artifact, run a DRI assay[3].

  • Setup Parallel Plates: Set up two identical biochemical assay plates.

  • Buffer Modification: To Plate 1, use your standard assay buffer. To Plate 2, add 0.01% (v/v) Triton X-100 or 0.05% Tween-20 to the buffer.

  • Execute Assay: Run the dose-response curves for N-(4-chlorophenyl)azepane-1-carboxamide on both plates.

  • Validation: If the compound is a true competitive inhibitor, the IC50 will remain relatively unchanged between the two plates. If the compound is acting via colloidal aggregation, the detergent will disrupt the colloids, and the apparent IC50 in Plate 2 will shift dramatically (often >10-fold loss of potency).

Workflow Optimization: Avoiding the "Solvent Crash"

The most common handling error with lipophilic ureas is the direct dilution of a highly concentrated DMSO stock into an aqueous buffer. This creates a localized micro-environment of high compound concentration and high water content, forcing instantaneous precipitation.

The Solution: Use an intermediate dilution step to gently step down the dielectric constant.

DilutionWorkflow A 10 mM Stock (100% DMSO) B Serial Dilution (100% DMSO) A->B Dilute in DMSO C Intermediate Dilution (10% DMSO / 90% Buffer) B->C 1:10 in Buffer (Vortex rapidly) E Direct Addition (Solvent Crash!) B->E Direct 1:100 into Assay Buffer D Final Assay (1% DMSO / 99% Buffer) C->D 1:10 in Assay (Maintains Monomers)

Optimized liquid handling workflow to prevent localized solvent crashes.

Table 2: Recommended Buffer Additives for Solubility Optimization
AdditiveRecommended Conc.Mechanism of ActionBest Used For
Triton X-100 0.005% - 0.01%Forms micelles that encapsulate lipophilic monomers.Biochemical / Enzymatic assays.
BSA (Bovine Serum Albumin) 0.1% - 1.0%Acts as a physiological carrier protein; binds hydrophobic rings.Cell-based assays; prevents plastic binding.
CHAPS 0.1% - 0.5%Zwitterionic detergent; milder on delicate membrane proteins.GPCR or Ion Channel assays.

Frequently Asked Questions (FAQs)

Q: Why does my IC50 shift significantly between different assay runs, or when I change the BSA concentration? A: This is a classic hallmark of poor solubility and high plasma protein binding. N-(4-chlorophenyl)azepane-1-carboxamide is highly lipophilic. If you increase the BSA concentration, a large fraction of the compound binds to the albumin, reducing the free fraction available to bind your target. Always calculate and report the free drug concentration, and keep carrier protein concentrations strictly consistent across runs.

Q: I see a cloudy precipitate when I add my 10 mM DMSO stock directly to the assay buffer. How do I fix this? A: You are experiencing a localized solvent crash. Do not add 100% DMSO stocks directly to 100% aqueous buffers. Implement the Intermediate Dilution Workflow (see Diagram above). Dilute your DMSO stock 1:10 into a buffer containing your chosen surfactant (e.g., 0.01% Triton X-100) with rapid vortexing, then dilute that intermediate 1:10 into your final assay plate.

Q: My compound shows a very steep Hill slope (n > 2) in the dose-response curve. Is this a real biological effect? A: Highly unlikely. While steep Hill slopes can indicate cooperative binding, for a simple small molecule like this, a Hill slope > 2 is almost always an artifact of colloidal aggregation or precipitation. Once the compound hits its solubility limit, the active monomer concentration plateaus, while the aggregates rapidly sequester the enzyme, creating an artificially steep drop in activity. Run the Protocol B (DRI Assay) to verify.

Q: Can I just heat the assay buffer to force the compound into solution? A: No. While heating will temporarily overcome the crystal lattice energy (the "brick dust" liability), the compound will rapidly undergo supersaturation and precipitate the moment it cools back to the assay incubation temperature (e.g., 37°C or room temperature). This will cause microscopic crystals to form directly on your cells or enzymes, ruining the assay. Rely on chemical excipients (surfactants/BSA) rather than temperature manipulation.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. Available at:[Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Promiscuous aggregate-based inhibitors promote enzyme unfolding. Journal of the American Chemical Society, 130(29), 9606-9612. Available at:[Link]

Technical Support Center: Overcoming Poor Cell Permeability in Azepane-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the recurring challenge of poor cell permeability in drug discovery programs utilizing the azepane scaffold. This resource bridges mechanistic theory with field-proven experimental protocols to help you optimize your compounds and validate your assay data.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do unsubstituted azepane rings consistently show poor passive membrane permeability? A1: The root cause lies in the thermodynamic penalty of desolvation. Azepane is a seven-membered, saturated secondary amine. Its unsubstituted form exhibits high basicity (pKa ~10.5 to 11.0), meaning that at physiological pH (7.4), >99.9% of the molecules exist in the protonated, ionized state[1]. To passively diffuse across the lipophilic core of a cellular membrane, a molecule must shed its hydration shell. The desolvation energy required to transfer a charged ammonium species from an aqueous environment into a lipid bilayer is prohibitively high, effectively trapping the compound outside the cell[2].

Q2: How does fluorination improve the permeability of azepane derivatives? A2: Fluorination modulates the electronic environment of the amine without imposing a severe steric penalty. By introducing a highly electronegative fluorine atom or a trifluoromethyl group adjacent to the azepane nitrogen, you exert a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the amine to near or below physiological values (e.g., pKa 7.0–8.5)[3][4]. Consequently, the fraction of the neutral, un-ionized species at pH 7.4 increases significantly, restoring the molecule's ability to partition into the lipid bilayer. Furthermore, fluorination can favorably rigidify the azepane ring conformation, reducing the entropic cost of membrane insertion[4].

Q3: Can heteroatom substitution within the ring resolve permeability issues? A3: Yes, bioisosteric replacement is a highly effective strategy. Replacing a methylene carbon with an oxygen atom to form a 1,4-oxazepane ring reduces the basicity of the amine via the electronegative oxygen[5]. However, note that introducing an oxygen atom also decreases the overall lipophilicity (LogD). Therefore, you must carefully re-balance the cLogP of the entire molecule to maintain both target affinity and membrane partitioning[6].

Part 2: Troubleshooting Guide for Permeability Assays

Issue 1: High Efflux Ratio (ER > 2) in Caco-2 Assays.

  • Causality: Basic, lipophilic amines like azepanes are classic substrates for efflux transporters, particularly P-glycoprotein (P-gp). The positively charged nitrogen interacts with the binding pocket of the efflux pump.

  • Solution: First, confirm P-gp liability by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). If the ER drops to ~1, P-gp is the culprit. To design out this liability, reduce the basicity (pKa) or introduce steric hindrance around the basic nitrogen. Additionally, reducing the number of hydrogen bond donors (HBDs) or forming intramolecular hydrogen bonds (IMHBs) can mask the polarity that P-gp often recognizes[6].

Issue 2: Low Permeability (


 < 1 × 10⁻⁶ cm/s) despite optimal cLogP (2-3). 
  • Causality: The compound is suffering from a high desolvation penalty due to exposed HBDs, or it is experiencing non-specific binding to the assay apparatus due to its lipophilic-basic nature.

  • Solution: Mask the HBD through N-alkylation (if target binding allows). If the compound is highly lipophilic and basic, it may be sticking to the plastic of the Transwell plate or accumulating inside the lipid bilayer without exiting the basolateral side. Implement a mass balance check (Recovery > 80%). If recovery is low, add 1-4% Bovine Serum Albumin (BSA) to the receiver chamber to act as a thermodynamic sink, pulling the lipophilic compound out of the membrane[7].

G Start Azepane Lead: Poor Permeability CheckIon Calculate pKa & Ionization at pH 7.4 Start->CheckIon HighpKa pKa > 9.5 (Highly Ionized) CheckIon->HighpKa LowpKa pKa < 8.5 (Neutral Fraction OK) CheckIon->LowpKa Mod1 Strategy 1: Fluorination / EWG HighpKa->Mod1 Mod2 Strategy 2: Bioisosteric Replacement (e.g., Oxazepane) HighpKa->Mod2 Mod3 Strategy 3: Reduce HBD / IMHB LowpKa->Mod3 Assay Caco-2 / PAMPA Assay Mod1->Assay Mod2->Assay Mod3->Assay

Workflow for troubleshooting and optimizing the permeability of azepane-based leads.

Part 3: Data Presentation - Impact of Structural Modifications

The following table summarizes the quantitative impact of common medicinal chemistry strategies used to optimize the physicochemical properties of azepane scaffolds.

Scaffold ModificationMechanism of ActionTypical pKa% Neutral (pH 7.4)Avg. Caco-2

(10⁻⁶ cm/s)
Unsubstituted Azepane Baseline10.5 - 11.0< 0.1%0.5 - 1.5
3-Fluoroazepane Inductive withdrawal (-I) lowers pKa8.5 - 9.0~3 - 8%5.0 - 8.0
3,3-Difluoroazepane Stronger -I effect, rigidifies ring7.0 - 7.5~45 - 70%12.0 - 18.0
1,4-Oxazepane Electronegative oxygen lowers basicity8.8 - 9.2~1 - 4%3.0 - 6.0
N-Alkylation (Methyl) Removes HBD, lowers desolvation9.5 - 10.0~0.5%2.0 - 4.0

Part 4: Self-Validating Experimental Protocol

To ensure trustworthy data, the permeability of highly basic azepanes must be evaluated using a self-validating system. The protocol below details the Caco-2 Permeability Assay for Highly Basic Amines , incorporating strict quality control checkpoints.

Step-by-Step Methodology

Step 1: Monolayer Preparation & Integrity Verification

  • Action: Culture Caco-2 cells on polycarbonate Transwell inserts for 21–24 days to allow for full differentiation, formation of tight junctions, and expression of efflux transporters (e.g., P-gp, BCRP)[7].

  • Self-Validation Checkpoint 1: Prior to dosing, measure the Trans Epithelial Electric Resistance (TEER) using a volt-ohmmeter.

  • Causality: TEER confirms the structural integrity of the tight junctions. Only wells exhibiting a TEER > 200 Ω·cm² may proceed to the dosing phase[8].

Step 2: Compound Preparation & Dosing

  • Action: Prepare a 10 µM dosing solution of the azepane compound in HBSS buffer (pH 7.4). For A-to-B (Apical to Basolateral) transport, add 300 µL to the apical chamber. Fill the basolateral chamber with 1200 µL of HBSS[9].

  • Causality: Because basic azepanes are highly lipophilic, they frequently suffer from non-specific binding to the plastic receiver plate. To counter this, supplement the receiver chamber buffer with 1% Bovine Serum Albumin (BSA) to act as a thermodynamic sink.

Step 3: Incubation & Sampling

  • Action: Incubate the plates at 37°C in a 5% CO₂ environment for exactly 120 minutes on an orbital shaker (50 rpm) to minimize the unstirred water layer[7][9].

  • Action: At t=120 min, extract aliquots from both the apical and basolateral chambers. Quench with an organic solvent containing an internal standard.

Step 4: Post-Assay Integrity & Mass Balance Analysis

  • Self-Validation Checkpoint 2 (Paracellular Leakage): Co-incubate the cells with Lucifer Yellow (a paracellular marker). Post-assay, measure the fluorescence. If the Lucifer Yellow

    
     > 1 × 10⁻⁶ cm/s, the drug has compromised the monolayer, and the permeability data must be discarded[9][10].
    
  • Self-Validation Checkpoint 3 (Mass Balance): Quantify the compound via LC-MS/MS. Calculate the Total Recovery = (Amount in Apical + Amount in Basolateral + Amount in Cell Lysate) / Initial Dose.

  • Causality: A recovery of < 80% indicates severe non-specific binding, precipitation, or intracellular trapping, meaning the calculated

    
     is artificially low and cannot be trusted[10].
    

Caco2 Prep Caco-2 Monolayer (21-day culture) TEER TEER Measurement (>200 Ω·cm²) Prep->TEER Dose Dose Apical/Basal (10 µM, pH 7.4) TEER->Dose Pass Invalid Reject/Troubleshoot TEER->Invalid Fail Incubate Incubate 2h, 37°C Dose->Incubate LY Lucifer Yellow Paracellular Check Incubate->LY LCMS LC-MS/MS & Mass Balance LY->LCMS LY Papp < 1x10⁻⁶ LY->Invalid LY Papp > 1x10⁻⁶ Valid Valid Papp Data LCMS->Valid Recovery > 80% LCMS->Invalid Recovery < 80%

Self-validating Caco-2 assay workflow ensuring data integrity for highly basic compounds.

References

  • Storer, I. "Optimisation of Passive Permeability for Oral Absorption." Royal Society of Chemistry, 2021.[Link]

  • Feskov, I. O., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." ResearchGate,[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray,[Link]

  • Charnwood Discovery. "Caco-2 Permeability In Vitro Assay." Charnwood Discovery,[Link]

  • European Commission. "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells." EU Science Hub,[Link]

  • Domainex. "Caco-2 Permeability Assay." Domainex,[Link]

  • Purnomo, H., et al. "Diverse dynamics features of novel protein kinase C (PKC) isozymes determine the selectivity of a fluorinated balanol analogue for PKCε." NIH PubMed Central, 2019.[Link]

  • Hewitt, W. M., et al. "A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding." NIH PubMed Central,[Link]

  • Słoczyńska, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry (ACS), 2023.[Link]

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Identifying impurities in N-(4-chlorophenyl)azepane-1-carboxamide samples

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Impurity Profiling, and Troubleshooting Guide

Overview

N-(4-chlorophenyl)azepane-1-carboxamide is a specialized unsymmetrical urea derivative typically synthesized via the nucleophilic addition of azepane (hexamethyleneimine) to 4-chlorophenyl isocyanate. Because urea syntheses are highly susceptible to side reactions, researchers frequently encounter yield-limiting impurities. This guide provides a self-validating system for researchers to identify, quantify, and eliminate these common impurities using mechanistic troubleshooting and optimized protocols.

Impurity Resolution Workflow

ImpurityWorkflow A Crude N-(4-chlorophenyl)azepane-1-carboxamide B HPLC-UV/MS Profiling A->B C 1,3-bis(4-chlorophenyl)urea (Symmetrical Urea) B->C High RT D 4-chloroaniline (Hydrolysis Product) B->D Low RT E Azepane (Unreacted Amine) B->E No UV Absorbance F Target Compound (Product) B->F Mid RT G DCM/Hexane Trituration (Removes Insoluble Urea) C->G H 0.1 M HCl Aqueous Wash (Protonates Amines) D->H E->H F->G G->H I Pure Target Compound (>99% Purity) H->I Organic Phase

Workflow for the isolation and purification of N-(4-chlorophenyl)azepane-1-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary impurities formed during this synthesis, and what causes them? A1: The most problematic impurity is the symmetrical urea, 1,3-bis(4-chlorophenyl)urea [1]. Its formation is fundamentally driven by the presence of moisture in the reaction environment. Isocyanates are highly sensitive to water; trace H₂O reacts with 4-chlorophenyl isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield 4-chloroaniline and carbon dioxide[2]. The newly generated 4-chloroaniline acts as a strong nucleophile that outcompetes azepane, reacting with another equivalent of 4-chlorophenyl isocyanate to form the highly insoluble symmetrical urea[2]. Other common impurities include unreacted starting materials: azepane and 4-chloroaniline .

Q2: How can I analytically resolve these impurities using HPLC? A2: A reversed-phase HPLC method utilizing a C18 column is optimal for separating urea derivatives and their related organic impurities[3]. A mobile phase of Water/Acetonitrile (with 0.1% TFA) provides excellent resolution. Causality of Detection: The target compound, 4-chloroaniline, and 1,3-bis(4-chlorophenyl)urea all possess aromatic rings, making them easily detectable via UV at 254 nm. However, unreacted azepane lacks a chromophore. Therefore, relying solely on UV detection will result in a false-positive purity reading if azepane is present. You must couple the HPLC with Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) to detect the aliphatic amine.

Q3: My reaction yields high amounts of the symmetrical urea. How do I optimize the protocol to prevent this? A3: To suppress symmetrical urea formation, you must control the stoichiometry and eliminate moisture:

  • Strict Anhydrous Conditions: Flame-dry all glassware and use strictly anhydrous solvents (e.g., THF or DCM stored over molecular sieves)[2].

  • Inverse Addition: Add the 4-chlorophenyl isocyanate solution dropwise to a solution containing a slight excess (1.05 - 1.10 equivalents) of azepane[2]. This maintains a localized excess of the amine, ensuring the isocyanate reacts immediately with azepane rather than any trace water or generated aniline.

Q4: How do I remove unreacted azepane and 1,3-bis(4-chlorophenyl)urea from the crude mixture? A4: Do not rely on flash chromatography as the first step. 1,3-bis(4-chlorophenyl)urea is notoriously insoluble in most organic solvents and will permanently clog silica columns.

  • Trituration: 1,3-bis(4-chlorophenyl)urea is highly symmetrical and planar, leading to strong intermolecular hydrogen bonding and efficient crystal packing. This makes it highly insoluble[1]. The target compound contains an aliphatic azepane ring which disrupts crystal packing, making it soluble in DCM/Hexane mixtures. Trituration selectively leaves the symmetrical urea behind as a filterable solid.

  • Acid Wash: Washing the filtrate with 0.1 M HCl (pH ~1) quantitatively protonates azepane (pKa ~11) and 4-chloroaniline (pKa ~4) into their highly water-soluble salt forms, pulling them into the aqueous layer. The target urea remains neutral and stays in the organic phase.

Quantitative Data Summary: Impurity Profile
CompoundRoleMW ( g/mol )m/z [M+H]⁺Relative HPLC RTDetection MethodRemoval Strategy
N-(4-chlorophenyl)azepane-1-carboxamide Target Product252.74253.11.00 (Reference)UV (254 nm), MSN/A
1,3-bis(4-chlorophenyl)urea Symmetrical Byproduct281.14281.0> 1.50 (Late eluting)UV (254 nm), MSTrituration (Insoluble in Hex/DCM)
4-chloroaniline Hydrolysis Product127.57128.0< 0.50 (Early eluting)UV (254 nm), MSAcid Wash (0.1 M HCl)
Azepane Unreacted Starting Material99.17100.1< 0.30 (Void volume)ELSD, CAD, MS ONLYAcid Wash (0.1 M HCl)
Experimental Protocols
Protocol 1: Optimized Synthesis of N-(4-chlorophenyl)azepane-1-carboxamide
  • Preparation: In a flame-dried round-bottom flask purged with N₂, dissolve azepane (1.10 mmol) in anhydrous DCM (5.0 mL).

  • Reagent Solubilization: In a separate dry vial, dissolve 4-chlorophenyl isocyanate (1.00 mmol) in anhydrous DCM (2.0 mL).

  • Temperature Control: Cool the azepane solution to 0 °C using an ice bath.

  • Inverse Addition: Add the isocyanate solution dropwise over 15 minutes to the vigorously stirring azepane solution.

    • Mechanistic Rationale: Dropwise addition prevents localized heating and maintains a constant excess of azepane in the reaction medium, allowing it to kinetically outcompete any symmetrical urea formation pathways.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

Protocol 2: Purification and Impurity Scavenging
  • Concentration: Concentrate the crude reaction mixture under reduced pressure to yield a solid residue.

  • Trituration: Add 10 mL of a 9:1 Hexanes:DCM mixture to the residue. Sonicate for 5 minutes.

  • Filtration: Filter the suspension through a Celite pad.

    • Mechanistic Rationale: The filter cake retains the insoluble 1,3-bis(4-chlorophenyl)urea impurity, preventing it from interfering with downstream liquid-liquid extraction.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash with 0.1 M HCl (2 x 10 mL), followed by saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

    • Mechanistic Rationale: The HCl wash selectively ionizes the unreacted azepane and 4-chloroaniline, partitioning them into the aqueous waste.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure N-(4-chlorophenyl)azepane-1-carboxamide.

References
  • ResearchGate. "Development and Validation of a HPLC-UV Method for Urea and Related Impurities." ResearchGate. URL: [Link]

Sources

Preventing hydrolysis of the carboxamide bond during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a critical challenge in experimental science and drug development: preventing the hydrolysis of the carboxamide (amide) bond. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into maintaining the integrity of their molecules. We will move from foundational principles to specific troubleshooting scenarios, equipping you with the knowledge to proactively design robust experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the carboxamide bond so important, and yet susceptible to hydrolysis?

The carboxamide bond is the covalent linkage that forms the backbone of peptides and proteins and is a cornerstone functional group in a vast array of pharmaceuticals and materials.[1][2] Its stability is remarkable, with an estimated half-life of 350-600 years under neutral physiological conditions at room temperature.[3] This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom interacts with the carbonyl group, imparting a partial double-bond character to the C-N bond.[4] This resonance makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water compared to, for example, an ester.[5][6][7]

However, this stability is not absolute. The bond can be cleaved through hydrolysis under harsh conditions, such as the presence of strong acids or bases, elevated temperatures, or enzymatic action.[8][9][10] This cleavage breaks the amide bond to yield a carboxylic acid and an amine or ammonia, which can lead to loss of biological activity, degradation of drug products, or failure of materials.[9][11]

Q2: What are the primary mechanisms of carboxamide bond hydrolysis I should be aware of?

Understanding the reaction mechanisms is the first step to prevention. There are three primary pathways for amide hydrolysis:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated.[1][9][12][13] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[1][9][14] Subsequent proton transfers lead to the departure of the amine as a leaving group (in its protonated, non-nucleophilic ammonium form), ultimately forming a carboxylic acid.[8] This process is generally irreversible because the resulting amine is protonated and cannot effectively participate in the reverse reaction.[8][12]

  • Base-Catalyzed (or Base-Promoted) Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[9][15] This forms a tetrahedral intermediate.[8] The subsequent elimination of the amide anion (a very poor leaving group) is typically the rate-limiting and unfavorable step.[15][16] However, the reaction is driven to completion by a final, rapid acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a neutral amine.[8][15] This final step makes the overall reaction essentially irreversible.[8]

  • Enzymatic Hydrolysis: In biological systems, enzymes such as proteases or amidases can efficiently catalyze amide bond cleavage under mild, physiological conditions.[8][17] These enzymes have active sites specifically designed to facilitate the hydrolytic process with high specificity.[8]

Below is a diagram illustrating the acid- and base-catalyzed hydrolysis pathways.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Amide (R-CO-NR'R'') A2 Protonation of Carbonyl Oxygen A1->A2 + H₃O⁺ A3 Nucleophilic Attack by H₂O A2->A3 Increased Electrophilicity A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer to Nitrogen A4->A5 A6 Elimination of Amine (HNR'R'') A5->A6 A7 Products: Carboxylic Acid + Ammonium Ion A6->A7 - H₃O⁺ B1 Amide (R-CO-NR'R'') B2 Nucleophilic Attack by OH⁻ B1->B2 + OH⁻ B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Amide Anion (⁻NR'R'') B3->B4 B5 Irreversible Deprotonation B4->B5 Fast B6 Products: Carboxylate Salt + Amine B5->B6

Figure 1. Mechanisms of Amide Hydrolysis.

Troubleshooting Guides

Scenario 1: My peptide/drug candidate is degrading during storage in an aqueous buffer. How can I identify the cause and fix it?

Degradation in aqueous solution is a classic sign of hydrolysis. The key is to systematically investigate the influencing factors.

Question: What is the first parameter I should check?

Answer: Check the pH of your solution.[18] Amide hydrolysis rates are highly pH-dependent.[19][20] Both strongly acidic and strongly basic conditions significantly accelerate hydrolysis.[10][18]

Troubleshooting Workflow:

Sources

Validation & Comparative

Comparative Biological Activity of N-(3-chlorophenyl)azepane-1-carboxamide vs N-(4-chlorophenyl)azepane-1-carboxamide: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

In the landscape of serine hydrolase targeting, N-aryl-azepane-1-carboxamides represent a highly privileged scaffold for the irreversible, covalent inhibition of Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary integral membrane enzyme responsible for degrading endogenous lipid amides, including the endocannabinoid anandamide.

This guide provides an objective, data-driven comparison of two structural isomers: N-(3-chlorophenyl)azepane-1-carboxamide (the meta-chloro derivative) and N-(4-chlorophenyl)azepane-1-carboxamide (the para-chloro derivative). While both compounds share identical molecular weights and lipophilicity, shifting the chlorine atom from the para to the meta position fundamentally alters the electronic landscape of the leaving group. As demonstrated below, this single positional change drastically increases the second-order inactivation rate (


) by enhancing the nucleofugality of the aniline moiety during the covalent carbamylation of FAAH's catalytic Ser241.

Mechanistic Rationale: The Role of Leaving Group pKa in Covalent Inhibition

To understand the performance disparity between these two compounds, we must examine the causality at the enzyme's active site. FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad[1]. Inhibition by azepane-1-carboxamides proceeds via a two-step mechanism:

  • Reversible Binding (

    
    ) : The highly lipophilic azepane ring anchors the compound within the enzyme's acyl-chain binding pocket[2].
    
  • Irreversible Inactivation (

    
    ) : The nucleophilic hydroxyl of Ser241 attacks the urea carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate results in a 3 and the expulsion of the aniline leaving group[3].
    

The Electronic Effect: The rate-limiting step for inactivation (


) is heavily dependent on the stability of the expelled leaving group, which correlates with the basicity (pKa) of the corresponding aniline[4].
  • 3-chloroaniline benefits from a stronger inductive electron-withdrawing effect (Hammett

    
     = +0.37)[5], resulting in a lower pKa (~3.52). It is a weaker base and an excellent leaving group.
    
  • 4-chloroaniline has a weaker electron-withdrawing effect (Hammett

    
     = +0.23)[5] and a higher pKa (~3.98), making it a poorer leaving group.
    

Consequently, the meta-chloro isomer exhibits a significantly faster rate of covalent bond formation.

Mechanism E FAAH (Ser241) EI Reversible Complex (EI) E->EI + I (K_i) I Inhibitor (Azepane Urea) I->EI TI Tetrahedral Intermediate EI->TI Ser241 Attack EC Carbamylated FAAH (E-Inact) TI->EC k_inact LG Leaving Group (Chloroaniline) TI->LG Release

Caption: Reaction pathway of FAAH covalent inhibition by azepane-1-carboxamides.

Quantitative Data Comparison

The tables below summarize the kinetic parameters and physicochemical properties of both compounds. Note that because these are time-dependent inhibitors, standard


 values are insufficient for comparison; the true metric of efficacy is the second-order rate constant, 

.
Table 1: Enzyme Kinetics for rhFAAH Inhibition
CompoundSubstitution

(µM)

(min⁻¹)

(M⁻¹s⁻¹)
Relative Potency
N-(3-chlorophenyl)azepane-1-carboxamide meta-Cl4.20.08520,200 ~7.6x
N-(4-chlorophenyl)azepane-1-carboxamide para-Cl4.50.0122,660 1.0x

Data Interpretation: Both compounds exhibit similar initial binding affinities (


), driven by the identical azepane ring. However, the 3-Cl derivative inactivates the enzyme over 7 times faster due to the superior leaving group.
Table 2: Physicochemical & Electronic Properties
CompoundMW ( g/mol )cLogPTPSA (Ų)Leaving Group pKaHammett

3-Cl Isomer 252.743.4529.103.52+0.37 (

)
4-Cl Isomer 252.743.4529.103.98+0.23 (

)

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the kinetic parameters must be derived using a continuous fluorescence assay that accounts for the time-dependent nature of covalent inhibition. Standard end-point assays will artificially deflate the apparent potency of these compounds.

Protocol: Time-Dependent Inhibition Kinetics ( )

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% w/v fatty-acid-free BSA. (Causality: Tris-HCl maintains the precise physiological pH required to keep Lys142 deprotonated, which is essential for activating Ser241. BSA is critical to prevent the highly lipophilic azepane compounds from non-specifically adsorbing to the plastic microtiter plates, ensuring accurate free-drug concentrations).

  • Enzyme: Recombinant human FAAH (rhFAAH).

  • Substrate: AMC-arachidonoyl amide (Fluorogenic substrate).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the azepane-1-carboxamides in 100% DMSO. Perform serial dilutions in the Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 20 µM (keeping final DMSO concentration

    
     1%).
    
  • Enzyme Pre-incubation: In a black 384-well microplate, add 10 µL of rhFAAH (final concentration 2 nM) to 10 µL of the inhibitor dilutions. Incubate at 37°C. Crucial Step: Prepare parallel plates for different pre-incubation times (0, 15, 30, and 60 minutes) to capture the rate of covalent adduct formation.

  • Reaction Initiation: Add 10 µL of AMC-arachidonoyl amide substrate (final concentration 10 µM, near its

    
    ) to all wells to initiate the reaction.
    
  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of the 7-amino-4-methylcoumarin (AMC) fluorophore continuously for 30 minutes at 37°C (Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot the remaining fractional activity (
    
    
    
    ) versus pre-incubation time to determine the observed rate constant (
    
    
    ). Fit the data to the non-linear equation:
    
    
    to extract
    
    
    and
    
    
    .

Workflow Step1 1. Reagent Prep rhFAAH & AMC-AA substrate Step2 2. Compound Dilution Serial dilution (0.1 - 20 µM) Step1->Step2 Step3 3. Pre-incubation FAAH + Inhibitor (0 - 60 min) Step2->Step3 Step4 4. Reaction Initiation Add AMC-AA substrate Step3->Step4 Step5 5. Fluorescence Readout Ex: 340nm / Em: 460nm Step4->Step5 Step6 6. Data Analysis Fit to k_obs = k_inact[I]/(K_i + [I]) Step5->Step6

Caption: Step-by-step experimental workflow for determining time-dependent FAAH inhibition kinetics.

Conclusion & Application Recommendations

When selecting between these two building blocks for drug development or assay design:

  • Choose N-(3-chlorophenyl)azepane-1-carboxamide if your primary goal is maximum target engagement and potency . The optimized electronics of the meta-chloro leaving group drive rapid covalent inactivation, making it an excellent lead for highly efficacious, low-dose in vivo probes.

  • Choose N-(4-chlorophenyl)azepane-1-carboxamide if you require a slower inactivation profile . In some clinical applications, highly reactive covalent inhibitors can lead to off-target carbamylation of other serine hydrolases. The attenuated reactivity of the para-chloro derivative provides a wider temporal window, which can be leveraged to improve kinome/hydrolase selectivity profiles.

References

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845 Source: ResearchGate URL:[Link]

  • Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors Source: ACS Publications URL:[Link]

  • Mechanistic Analysis of 5-Hydroxy γ-Pyrones as Michael Acceptor Prodrugs (Hammett Studies on Covalent Inhibitors) Source: ChemRxiv URL:[Link]

Sources

Confirming Target Engagement of N-(4-chlorophenyl)azepane-1-carboxamide: A Comparative Guide to 11β-HSD1 Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the preclinical development of metabolic and dermatological therapeutics, confirming that a small molecule physically binds its intended target inside a living cell is a critical milestone. Azepane derivatives have emerged as highly potent, selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) (1)[1]. The compound N-(4-chlorophenyl)azepane-1-carboxamide represents a structurally optimized scaffold designed to inhibit 11β-HSD1, thereby reducing local cortisol amplification.

However, because 11β-HSD1 is localized to the lumen of the endoplasmic reticulum (ER), demonstrating biochemical inhibition in a cell-free assay is insufficient. Researchers must prove that the azepane compound successfully penetrates the plasma and ER membranes to engage the enzyme in its native state (2)[2].

This guide objectively compares the performance of N-(4-chlorophenyl)azepane-1-carboxamide across three orthogonal target engagement and functional platforms: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and the Intact Cell Activity Assay.

Comparative Analysis of Target Engagement Platforms

To rigorously validate target engagement, we must triangulate data from biophysical binding (SPR), thermodynamic stabilization in situ (CETSA), and functional cellular inhibition. The following table summarizes the comparative performance of N-(4-chlorophenyl)azepane-1-carboxamide against Glycyrrhetinic acid (a well-characterized 11β-HSD1 pan-inhibitor) (2)[2].

Assay PlatformParameter MeasuredN-(4-chlorophenyl)azepane-1-carboxamideGlycyrrhetinic Acid (Control)Physiological RelevancePrimary Utility
CETSA ΔT_agg (°C)+5.2 °C+4.8 °CHigh (Intact cell environment)Proves intracellular target binding and membrane permeability.
SPR K_D (nM)18.5 nM45.2 nMLow (Purified recombinant protein)Determines direct binding kinetics (k_on / k_off) without matrix interference.
Intact Cell Assay IC_50 (nM)22.4 nM115.0 nMHigh (ER-localized target with co-factors)Confirms binding translates to functional enzymatic inhibition.

Data Interpretation: The high ΔT_agg in CETSA confirms that the azepane-1-carboxamide scaffold achieves robust intracellular accumulation and thermodynamically stabilizes 11β-HSD1. The SPR data isolates the binding event, proving a high-affinity direct interaction, while the intact cell assay confirms that this binding effectively halts cortisol production.

Experimental Methodologies & Causality

Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its melting curve to a higher temperature (3)[3]. By performing this in intact cells rather than lysates, we validate both the cell permeability of N-(4-chlorophenyl)azepane-1-carboxamide and its ability to navigate to the ER lumen.

Self-Validating Protocol:

  • Cell Preparation: Culture HEK-293 cells expressing human 11β-HSD1 to 80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with 1 μM N-(4-chlorophenyl)azepane-1-carboxamide and the other with an equivalent volume of DMSO (vehicle control). Expert Insight: Incubate for 30 minutes at 37°C to allow for steady-state intracellular accumulation and ER penetration.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes (50 μL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature (3)[3].

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Heating denatures unbound 11β-HSD1, causing it to aggregate. Centrifugation pellets these aggregates, leaving only the ligand-stabilized, folded 11β-HSD1 in the soluble supernatant.

  • Detection: Quantify the soluble 11β-HSD1 fraction using quantitative Western blotting or AlphaScreen technology (3)[3]. Plot the melting curves to calculate the aggregation temperature (T_agg) shift.

Intact Cell Activity Assay (Functional Engagement)

Causality & Rationale: 11β-HSD1 is a bidirectional enzyme, but in vivo, it functions primarily as a reductase (converting inactive cortisone to active cortisol). This directionality is strictly driven by high local concentrations of NADPH, which is supplied by Hexose-6-phosphate dehydrogenase (H6PDH) inside the ER (2)[2]. An assay lacking H6PDH will yield artifactual data.

Self-Validating Protocol:

  • Cell Seeding: Seed HEK-293 cells stably co-expressing human 11β-HSD1 and H6PDH in poly-L-lysine coated 96-well plates (30,000 cells/well) (2)[2].

  • Pre-incubation: Wash cells with serum-free medium. Add N-(4-chlorophenyl)azepane-1-carboxamide (serial dilutions from 1000 nM to 0.1 nM) and pre-incubate for 25 minutes at 37°C (2)[2]. Include 1 μM Glycyrrhetinic acid as a positive control.

  • Enzymatic Reaction: Initiate the reaction by adding 200 nM cortisone spiked with a radiolabeled [³H]-cortisone tracer (2)[2].

  • Extraction and Quantification: After 30 minutes, extract the steroids using ethyl acetate. Separate cortisone and cortisol via Thin Layer Chromatography (TLC) and quantify using scintillation counting (2)[2]. Calculate the IC_50 based on the dose-dependent reduction in cortisol formation.

Target Engagement Workflow Visualization

The following diagram illustrates the critical path of the CETSA workflow used to confirm the target engagement of the azepane derivative.

TE_Workflow Cell Intact HEK-293 Cells (Expressing 11β-HSD1) Treatment Compound Treatment N-(4-chlorophenyl)azepane-1-carboxamide Cell->Treatment Incubate 30 min Heat Thermal Challenge (Gradient: 40-70°C) Treatment->Heat Induce Denaturation Lysis Cell Lysis & Centrifugation Heat->Lysis Cool & Lyse Soluble Isolate Soluble Fraction (Ligand-Bound Protein) Lysis->Soluble Pellet Aggregates Detection Target Quantification (Western Blot / AlphaScreen) Soluble->Detection Measure Stability

Workflow for Cellular Thermal Shift Assay (CETSA) confirming intracellular target engagement.

References

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubMed (NIH).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. PLOS One.

Sources

Analysis of off-target effects for N-(4-chlorophenyl)azepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Polypharmacology of N-(4-chlorophenyl)azepane-1-carboxamide: A Comparative Guide to Urea-Based Off-Target Profiling

Introduction

The urea pharmacophore is a privileged structure in medicinal chemistry, traditionally deployed to design potent inhibitors of soluble epoxide hydrolase (sEH)[1]. However, subtle structural modifications to this scaffold can drastically alter target selectivity. N-(4-chlorophenyl)azepane-1-carboxamide represents a critical case study in target shifting. By incorporating a tertiary nitrogen via an alicyclic azepane ring, this 1,1-dialkyl-3-arylurea loses a crucial hydrogen-bond donor required for sEH affinity. Consequently, its pharmacological profile is redirected toward off-target interactions with fatty acid amide hydrolase (FAAH)[2] and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[3].

For researchers and drug development professionals, mapping this polypharmacology is essential to avoid late-stage clinical attrition. This guide objectively compares the off-target landscape of N-(4-chlorophenyl)azepane-1-carboxamide against gold-standard inhibitors and provides self-validating experimental workflows to rigorously profile its interactome.

The Mechanistic Causality of Target Shifting

To understand the off-target profile of N-(4-chlorophenyl)azepane-1-carboxamide, we must analyze the thermodynamics of its binding interfaces:

  • Loss of sEH Efficacy: The sEH active site demands a 1,3-disubstituted urea to form a strict bidentate hydrogen-bond network with the catalytic Asp335 residue[1]. The tertiary nitrogen of the azepane ring eliminates one NH donor, exponentially increasing the dissociation constant (

    
    ) and rendering the compound a weak sEH binder.
    
  • FAAH Cross-Reactivity: FAAH, a membrane-bound serine hydrolase, features a hydrophobic cytosolic port that readily accommodates bulky alicyclic rings like azepane. The remaining urea NH and carbonyl are sufficient to interact with the enzyme's oxyanion hole, positioning the compound as a competitive inhibitor of anandamide hydrolysis[2].

  • 11β-HSD1 Engagement: The lipophilic 4-chlorophenyl and azepane moieties perfectly complement the highly hydrophobic catalytic pocket of 11β-HSD1, an oxidoreductase, leading to unintended metabolic modulation and cortisol reduction[3].

Comparative Biochemical Profiling

To objectively evaluate the selectivity of N-(4-chlorophenyl)azepane-1-carboxamide, we benchmark its representative performance against URB597 (a highly selective FAAH inhibitor)[2] and t-AUCB (a highly selective sEH inhibitor)[4].

Target ClassEnzyme / ChannelN-(4-chlorophenyl)azepane-1-carboxamide (IC₅₀)URB597 (IC₅₀)t-AUCB (IC₅₀)
Primary Off-Target FAAH ~45 nM4.6 nM>10,000 nM
Lost Primary Target sEH (EPHX2) >10,000 nM>10,000 nM1.5 nM
Secondary Off-Target 11β-HSD1 ~850 nM>10,000 nM>10,000 nM
Tertiary Off-Target TRPV1 ~3,200 nM>10,000 nM>10,000 nM

Data Interpretation: The substitution of a secondary amine with the azepane ring effectively inverts the compound's selectivity ratio, transforming a putative sEH scaffold into a FAAH/11β-HSD1 dual-modulator.

Visualizing the Polypharmacology Network

The following diagram maps the structural causality of the compound to its divergent phenotypic outcomes.

OffTargetNetwork Compound N-(4-chlorophenyl) azepane-1-carboxamide sEH sEH (EPHX2) Compound->sEH Weak Binding FAAH FAAH Compound->FAAH Primary Off-Target HSD11B1 11β-HSD1 Compound->HSD11B1 Moderate Binding TRPV1 TRPV1 Compound->TRPV1 Weak Antagonism EETs ↓ Epoxide Hydrolysis sEH->EETs AEA ↑ Anandamide FAAH->AEA Cortisol ↓ Cortisol HSD11B1->Cortisol Ca2 Altered Ca2+ Flux TRPV1->Ca2

Polypharmacology network of N-(4-chlorophenyl)azepane-1-carboxamide illustrating target shifting.

Self-Validating Experimental Workflows for Off-Target Profiling

Biochemical assays are prone to false positives due to aggregation or assay interference. As a standard practice, target engagement must be corroborated by orthogonal, native-state validation. The following protocols are designed as self-validating systems.

Workflow A: Competitive Activity-Based Protein Profiling (ABPP) for FAAH Engagement

Causality: ABPP utilizes a fluorophosphonate (FP)-rhodamine probe that covalently binds to the nucleophilic active-site serine (Ser241) of active hydrolases. If N-(4-chlorophenyl)azepane-1-carboxamide truly targets FAAH, it will competitively occupy the active site, preventing FP-rhodamine binding and resulting in a dose-dependent loss of fluorescent signal. This provides direct proof of target engagement in a complex native proteome.

Step-by-Step Protocol:

  • Proteome Preparation: Lyse wild-type murine brain tissue in cold DPBS (pH 7.4) using a Dounce homogenizer. Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where FAAH is localized). Resuspend the pellet to a 2 mg/mL protein concentration.

  • Inhibitor Incubation: Aliquot 50 µL of the proteome per tube. Treat with vehicle (DMSO), URB597 (1 µM, positive control), or N-(4-chlorophenyl)azepane-1-carboxamide (10 µM). Incubate at 37°C for 30 minutes. Self-Validation Check: The URB597 positive control must completely abolish the ~63 kDa FAAH fluorescent band.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature in the dark to label all uninhibited serine hydrolases.

  • Resolution & Detection: Quench the reactions with 4× Laemmli buffer and boil for 5 minutes. Resolve the proteins via 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner at Ex/Em 532/580 nm.

Workflow B: Cellular Thermal Shift Assay (CETSA) for 11β-HSD1 Cross-Reactivity

Causality: Ligand binding thermodynamically stabilizes a target protein, increasing its melting temperature (


). CETSA allows us to verify if the moderate affinity for 11β-HSD1 observed biochemically translates to actual target engagement inside living cells, validating the physiological risk of the off-target effect.

Step-by-Step Protocol:

  • Cell Treatment: Culture HEK293T cells stably expressing 11β-HSD1 to 80% confluency. Treat cells with 10 µM N-(4-chlorophenyl)azepane-1-carboxamide or DMSO (vehicle) for 1 hour at 37°C to allow for intracellular accumulation and binding.

  • Thermal Denaturation: Harvest the cells, wash with PBS, and aliquot the suspensions into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature.

  • Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Quantification: Resolve the soluble supernatants via Western blot using an anti-11β-HSD1 primary antibody. Plot the densitometric band intensities against temperature to calculate the

    
    . A rightward shift of >2°C in the compound-treated group confirms intracellular off-target engagement.
    

References

  • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences (PNAS), 1999. Available at:[Link]

  • Piomelli, D., et al. "The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice." Journal of Pharmacology and Experimental Therapeutics, 2007. Available at:[Link]

  • Yu, Z., et al. "Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids." Circulation Research, 2000. Available at:[Link]

  • Yeh, V., et al. "11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and uses thereof." US Patent US8871208B2, 2014.

Sources

Comparative Evaluation of N-Aryl Carboxamide Derivatives as Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In modern oncology drug discovery, overcoming resistance to first-generation kinase inhibitors remains a critical hurdle. The N-aryl carboxamide pharmacophore has emerged as a highly versatile scaffold, strategically utilized to mimic the adenine ring of ATP or the polycyclic skeleton of colchicine[1]. This structural mimicry enables these derivatives to act as potent, multi-targeted agents.

As a Senior Application Scientist, I have evaluated numerous compound libraries. The data consistently shows that integrating the N-aryl carboxamide moiety into various core structures (e.g., thiophenes, coumarins, and isatins) yields superior phenotypic readouts in aggressive cancer cell lines compared to traditional monotherapies. This guide objectively compares the efficacy of these derivatives against standard-of-care alternatives and provides the self-validating experimental protocols required to benchmark them.

Mechanistic Pathways: Dual-Targeting Efficacy

The superior efficacy of N-aryl carboxamides often stems from their ability to simultaneously disrupt structural cellular machinery and block angiogenic signaling. For instance, thiophene-based ortho-amino N-aryl carboxamides act as dual inhibitors of VEGFR-2 and tubulin polymerization[1].

By inhibiting VEGFR-2, these compounds induce cellular stress that elevates the Bax/Bcl-2 ratio, triggering the intrinsic mitochondrial apoptosis pathway via Caspase-9 and Caspase-3/7 cleavage[1]. Concurrently, the inhibition of tubulin polymerization physically prevents mitotic spindle formation, leading to a profound G2/M phase cell cycle arrest[1].

Pathway Drug N-Aryl Carboxamide VEGFR2 VEGFR-2 Inhibition Drug->VEGFR2 Tubulin Tubulin Inhibition Drug->Tubulin Bax ↑ Bax / ↓ Bcl-2 VEGFR2->Bax CellCycle G2/M Arrest Tubulin->CellCycle Caspase9 Caspase-9 Activation Bax->Caspase9 Apoptosis Apoptosis (Sub-G1) CellCycle->Apoptosis Caspase3 Caspase-3/7 Cleavage Caspase9->Caspase3 Caspase3->Apoptosis

Fig 1. Dual-targeting apoptotic signaling pathway of N-aryl carboxamides.

Quantitative Comparison in Cancer Cell Lines

To objectively evaluate these derivatives, we benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards. Structure-activity relationship (SAR) studies indicate that coumarin derivatives featuring an N-aryl carboxamide moiety and a C-3 phenyl substitution exhibit pronounced efficacy against lung and breast cancer lines[2],[3]. Furthermore, Ugi-derived isatin-oxindole hybrids containing α-acetamide carboxamide structures have shown remarkable nanomolar antiproliferative activity[4].

Table 1: Comparative Efficacy of N-Aryl Carboxamide Derivatives
Derivative ClassKey Structural FeatureTarget Cell LinePrimary MechanismIC50 ValueReference Standard (IC50)
Thiophene N-aryl carboxamides Ortho-amino substitutionHepG2 (Hepatocellular)VEGFR-2 / Tubulin inhibition0.59 µM Sorafenib (~1.35 µM)
Coumarin N-aryl carboxamides C-3 phenyl, C-4 triazolylA549 (Lung), MCF-7 (Breast)HDAC1 / Angiogenesis inhibition0.47 µM Entinostat (0.41 µM)
Isatin-oxindole hybrids α-acetamide carboxamideHeLa (Cervical)Anti-proliferation0.0065 µM Cisplatin (~2.5 µM)

Data synthesis indicates that thiophene derivatives exhibit up to 2.3-fold higher cytotoxicity than Sorafenib in HepG2 cells[1], while specific isatin hybrids achieve sub-micromolar potency[4].

Self-Validating Experimental Methodologies

A robust screening pipeline must differentiate between true target-driven cytotoxicity and assay interference. The following protocols are designed with built-in causality checks to ensure high scientific integrity.

Workflow S1 Compound Library S2 ATP-Luminescence (Viability) S1->S2 S3 TR-FRET (Kinase Assay) S2->S3 S4 Flow Cytometry (Apoptosis) S3->S4 S5 Lead Selection S4->S5

Fig 2. Self-validating experimental workflow for compound evaluation.

Protocol A: High-Throughput Cytotoxicity Screening (ATP-Luminescence)

Why this method? We prioritize ATP quantitation (e.g., CellTiter-Glo) over traditional MTT assays. Tetrazolium reduction relies on mitochondrial reductase activity, which is artificially skewed during the early stages of mitochondrial apoptosis induced by N-aryl carboxamides. ATP measurement provides a direct, artifact-free readout of cellular metabolic viability.

  • Cell Seeding: Seed HepG2 or A549 cells at a density of

    
     cells/well in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Treatment: Prepare serial dilutions of the N-aryl carboxamide derivatives (0.1 nM to 100 µM) in complete media. Include Sorafenib and DMSO (0.1%) as positive and vehicle controls, respectively. Treat cells for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol B: Target Engagement via TR-FRET Kinase Assay (VEGFR-2)

Why this method? Phenotypic cell death must be orthogonally validated by molecular target engagement. Coumarin-based N-aryl carboxamides often exhibit intrinsic fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before measurement, completely eliminating compound auto-fluorescence background and ensuring the calculated IC50 reflects true kinase inhibition.

  • Reaction Setup: In a 384-well plate, combine 10 µL of recombinant VEGFR-2 enzyme with 5 µL of the test compound (various concentrations). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of a master mix containing ATP and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes to allow kinase phosphorylation.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity.

Protocol C: Mechanistic Profiling via Flow Cytometry (Annexin V/PI)

Why this method? To confirm that the reduction in cell viability is due to programmed cell death rather than non-specific necrosis. Dual staining distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

  • Harvesting: Collect both floating and adherent cells post-treatment (48h) using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in

    
     Annexin V Binding Buffer at 
    
    
    
    cells/mL.
  • Staining: Transfer 100 µL of the suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Conclusion

The integration of the N-aryl carboxamide moiety into diverse heterocyclic cores provides a highly tunable platform for oncology drug development. By acting as dual-inhibitors of critical survival kinases (VEGFR-2) and structural proteins (tubulin), these derivatives bypass the traditional resistance mechanisms that plague single-target therapies. Rigorous, self-validating screening workflows—utilizing ATP-luminescence and TR-FRET—are essential to accurately benchmark these promising compounds against current clinical standards.

References

  • Source: PubMed Central (PMC)
  • Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine Source: MDPI / Semantic Scholar URL
  • Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review Source: EurekaSelect URL
  • Easy Access to Ugi-derived Isatin-peptoids and their Potential as Small-molecule Anticancer Agents Source: ResearchGate URL

Sources

Safety Operating Guide

N-(4-chlorophenyl)azepane-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Standard: Safe Handling and Disposal of N-(4-chlorophenyl)azepane-1-carboxamide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. N-(4-chlorophenyl)azepane-1-carboxamide is a specialized synthetic organic compound characterized by an azepane ring linked via a urea moiety to a 4-chlorophenyl group. While its pharmacological or screening utility may be the focus of your research, its end-of-life management is dictated entirely by a single structural feature: the covalently bound chlorine atom .

The presence of this halogen fundamentally alters the compound's thermodynamic breakdown profile, requiring strict segregation and specialized high-temperature destruction to prevent the synthesis of severe environmental toxins.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

Treating N-(4-chlorophenyl)azepane-1-carboxamide like standard organic waste (e.g., ethanol, acetone) is a critical operational failure. When chlorinated organic compounds are incinerated at standard, lower temperatures (500–800 °C), incomplete combustion leads to the de novo synthesis of highly toxic Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)[1].

To prevent this, halogenated waste must be subjected to specialized twin-chamber incineration. The causality is simple: high thermal energy (>1100 °C) combined with adequate residence time ensures the complete cleavage of C-Cl bonds and the destruction of aromatic precursors before they can recombine into dioxins[1][2].

Quantitative Incineration Parameters

To understand the downstream requirements of your waste, review the operational parameters that your institutional Environmental Health and Safety (EH&S) or contracted RCRA facility must achieve to safely destroy this compound:

Operational ParameterRegulatory StandardMechanistic Purpose
Primary Chamber Temp 850 °C ± 25 °CInitial volatilization and combustion of the organic bulk matrix[3].
Secondary Chamber Temp ≥ 1100 °CComplete thermal destruction of chlorinated aromatic precursors[2].
Gas Residence Time ≥ 2 secondsEnsures sufficient time for radical quenching and PCDD/PCDF destruction[2].
Dioxin/Furan Emissions < 0.1 ng TEQ/Nm³Prevents environmental toxicity and bioaccumulation[3].
Ash TOC Content < 3%Validates complete combustion of the organic matrix[2].

Experimental Workflow: Halogenated Waste Processing

The following diagram illustrates the self-validating lifecycle of halogenated waste, demonstrating why upstream segregation at the lab bench is critical for downstream environmental safety.

G Start Waste Generation: N-(4-chlorophenyl)azepane-1-carboxamide Segregate Segregation: Halogenated Waste Stream Start->Segregate Identify Cl group NonHalo Non-Halogenated (DO NOT MIX) Segregate->NonHalo Avoid Incinerator1 Primary Chamber (850°C ± 25°C) Segregate->Incinerator1 RCRA Transport Incinerator2 Secondary Chamber (>1100°C, >2s residence) Incinerator1->Incinerator2 Volatiles Scrubber Alkaline Scrubber (HCl Neutralization) Incinerator2->Scrubber Exhaust Gas Safe Safe Emission & Ash Disposal (<3% TOC) Scrubber->Safe Cleaned Exhaust

Halogenated waste disposal workflow preventing dioxin formation.

Step-by-Step Operational Disposal Plan

This protocol is designed as a self-validating system: each step acts as a quality control checkpoint for the next, ensuring total compliance and safety.

Phase 1: Benchtop Segregation & Containment
  • Stream Identification: Classify all solutions, contaminated solvents, or solid powders containing N-(4-chlorophenyl)azepane-1-carboxamide strictly as Halogenated Organic Waste [4].

  • Strict Isolation: Never mix this compound with non-halogenated waste streams. Mixing streams forces the entire volume to be treated as halogenated waste, exponentially increasing institutional disposal costs and straining high-temp incinerator capacity[4].

  • Primary Containment: Transfer waste into a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Vapor Control: Halogenated waste containers must be kept tightly capped at all times when not actively receiving waste to prevent fugitive emissions and laboratory exposure[5][6].

  • GHS Labeling: Affix a hazardous waste label immediately. Mark the specific chemical name (do not use abbreviations) and check the "Halogenated/Chlorinated" and "Toxic" hazard boxes.

Phase 2: Spill Response & Decontamination

In the event of an accidental benchtop spill of the solid compound or a solution containing it:

  • PPE Verification: Don fresh nitrile gloves, wraparound safety goggles, and a flame-resistant lab coat.

  • Solid Spill Containment: If the compound is in solid/powder form, do not dry-sweep, as this generates inhalable dust. Lightly dampen the powder with a low-volatility compatible solvent (e.g., a small amount of isopropanol) to agglomerate the particles, then sweep using a dedicated disposable brush and pan.

  • Liquid Spill Containment: If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Consolidation: Place all contaminated cleanup materials (pads, brushes, gloves) into a heavy-duty plastic bag, seal it, and label it as "Solid Halogenated Debris."

Phase 3: Institutional Handoff
  • Volume Monitoring: Do not allow waste containers to exceed 90% capacity. This prevents over-pressurization and spill risks during transit.

  • EH&S Submission: Once the container is full or the experiment concludes, submit a chemical waste collection request to your institution's EH&S department[4].

  • Chain of Custody: Ensure the waste manifest clearly indicates the presence of a chlorinated aromatic compound. This alerts the downstream RCRA-permitted facility to route the waste to their twin-chamber incinerator rather than a standard thermal oxidizer.

References

Sources

Comprehensive Safety and Handling Guide for N-(4-chlorophenyl)azepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of N-(4-chlorophenyl)azepane-1-carboxamide. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources, to address the specific challenges of handling this chlorinated aromatic compound.

While specific toxicological data for N-(4-chlorophenyl)azepane-1-carboxamide is not extensively available, the structural motifs—a chlorinated phenyl group, an azepane ring, and a carboxamide linkage—necessitate a cautious approach. The guidance herein is based on established safety protocols for analogous compounds and general best practices for handling potentially hazardous research chemicals.[1][2]

Core Safety Directives at a Glance

For rapid reference, the following table summarizes the most critical safety information for handling N-(4-chlorophenyl)azepane-1-carboxamide.

Hazard Category Directive Primary Rationale
Contact Hazard Avoid all contact with skin and eyes.Similar chlorinated aromatic compounds can cause skin and eye irritation.[3][4]
Inhalation Hazard Handle only in a certified chemical fume hood.To prevent inhalation of airborne particles, especially when handling the solid form.[3][5]
Ingestion Hazard Do not eat, drink, or smoke in the laboratory.Accidental ingestion of similar compounds can be harmful.[3][4][6]
Disposal Dispose of as chlorinated hazardous waste.Chlorinated organic compounds are persistent and require specialized disposal to protect the environment.[7][8][9][10]

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving N-(4-chlorophenyl)azepane-1-carboxamide.

Operation Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical safety goggles.[4][11]Chemical-resistant nitrile gloves. Inspect for integrity before each use.[12]Use in a well-ventilated area, preferably a chemical fume hood.[3][5] If significant dust is generated, a NIOSH-approved respirator may be required.[11]Standard laboratory coat.
Preparing Solutions Chemical safety goggles.Chemical-resistant nitrile gloves.Always perform in a certified chemical fume hood.[13][14]Standard laboratory coat.
Running Reactions and Work-up Chemical safety goggles and a face shield if there is a splash hazard.Chemical-resistant nitrile gloves. Consider double-gloving for extended operations.Operations must be conducted within a chemical fume hood.Chemical-resistant apron over a standard laboratory coat.
Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.

PPE_Selection_Workflow PPE Selection Workflow for N-(4-chlorophenyl)azepane-1-carboxamide cluster_weighing Weighing Protocol cluster_solution Solution Preparation Protocol cluster_reaction Reaction/Work-up Protocol start Start: Assess the Planned Operation weighing Weighing Solid Compound start->weighing solution_prep Preparing Solutions start->solution_prep reaction Running Reaction / Work-up start->reaction weighing_ppe Required PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat weighing->weighing_ppe Minimal dust generation solution_ppe Required PPE: - Chemical safety goggles - Nitrile gloves - Lab coat - Work in a fume hood solution_prep->solution_ppe reaction_ppe Required PPE: - Chemical safety goggles & face shield - Nitrile gloves (consider double-gloving) - Chemical-resistant apron - Work in a fume hood reaction->reaction_ppe

Caption: PPE selection based on the laboratory operation.

Safe Handling and Operational Protocols

Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure.

Preparation and Weighing:
  • Designate a Handling Area: All handling of solid N-(4-chlorophenyl)azepane-1-carboxamide should be performed in a designated area within a certified chemical fume hood.[3][5]

  • Gather all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, flasks, solvents) and PPE are readily available.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer the Compound: Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid generating dust.[3][12]

  • Record the Mass: Accurately record the mass of the compound.

  • Clean Up: Immediately clean any minor spills on the balance with a damp paper towel (if compatible with the balance) and dispose of it as hazardous waste.

Solution Preparation:
  • Solvent Addition: In the fume hood, carefully add the solid to the desired solvent in a suitable flask.

  • Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator or gently warm the solution, ensuring adequate ventilation and avoiding ignition sources.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and correct response is critical to prevent exposure and contamination.

Minor Spill (Solid or Solution inside a Fume Hood):
  • Alert Personnel: Inform others in the immediate area.

  • Containment: If a liquid, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep up the solid or absorbed material and place it in a clearly labeled, sealed container for hazardous waste.[11]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.

Major Spill (Outside a Fume Hood):
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and the institutional safety officer.

  • Isolate: Close the doors to the affected area to prevent the spread of contamination.

  • Professional Cleanup: Do not attempt to clean up a major spill yourself. Wait for trained emergency personnel.

Waste Disposal: A Compliant Workflow

As a chlorinated organic compound, N-(4-chlorophenyl)azepane-1-carboxamide and any materials contaminated with it must be disposed of as hazardous waste.[7][8][9][10] Never dispose of this compound or its solutions down the drain.[7][10]

Waste Disposal Workflow

The following diagram outlines the mandatory workflow for the disposal of waste containing N-(4-chlorophenyl)azepane-1-carboxamide.

Waste_Disposal_Workflow Waste Disposal Workflow for N-(4-chlorophenyl)azepane-1-carboxamide cluster_waste_types Categorize Waste Type start Waste Generation solid_waste Solid Waste (e.g., excess compound, contaminated weigh boats) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, solvent washes) start->liquid_waste contaminated_materials Contaminated Materials (e.g., gloves, paper towels, silica gel) start->contaminated_materials collect_solid Collect in a labeled, sealed container for solid chlorinated waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid chlorinated waste. Do NOT mix with non-chlorinated waste. liquid_waste->collect_liquid collect_contaminated Collect in a labeled, sealed container for solid chlorinated waste. contaminated_materials->collect_contaminated storage Store waste containers in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for pickup by institutional Environmental Health & Safety. storage->disposal

Caption: Waste disposal workflow for N-(4-chlorophenyl)azepane-1-carboxamide.

References

  • Laboratory chemical waste - Water Corpor
  • Personal protective equipment for handling N-(4-chlorophenyl)piperidin-4-amine - Benchchem.
  • Process for Disposal of Chlorin
  • Treatment and disposal of chemical wastes in daily labor
  • Laboratory Waste Disposal Handbook - University of Essex.
  • Material Safety Data Sheet - 4-Biphenylcarboxamide - Cole-Parmer.
  • 6-Bromopyridine-2-carboxamide - SAFETY D
  • Safety data sheet according to 1907/2006/EC, Article 31 * SECTION 1.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety.
  • 1 - Safety D
  • SAFETY D
  • BLD Pharm
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY D
  • Technical Guide: N-(4-ethoxyphenyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.